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  • Product: Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate
  • CAS: 1155287-27-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-amino-4-bromobenzo[d]th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate. As a key analytical technique in modern drug discovery and organic chemistry, NMR spectroscopy offers unparalleled insight into molecular structure. This document serves as a detailed reference for the characterization of this specific benzothiazole derivative, a scaffold of significant interest in medicinal chemistry.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate is anticipated to present distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values are summarized in the table below. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-7~ 8.1 - 8.3Doublet (d)~ 1.5 - 2.01H
H-5~ 7.8 - 8.0Doublet (d)~ 1.5 - 2.01H
-NH₂~ 7.0 - 7.5Broad Singlet (br s)-2H
-OCH₃~ 3.9Singlet (s)-3H

Interpretation and Rationale:

  • Aromatic Protons (H-5 and H-7): The benzene ring of the benzothiazole core is substituted with a bromine atom at the C4 position and a methyl carboxylate group at the C6 position. This substitution pattern leaves two aromatic protons at C5 and C7. These protons are expected to appear as doublets due to meta-coupling with each other. The electron-withdrawing nature of both the bromine and the ester group will deshield these protons, causing them to resonate in the downfield region of the spectrum, likely between 7.8 and 8.3 ppm.

  • Amino Protons (-NH₂): The protons of the amino group at the C2 position are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature. In many 2-aminobenzothiazole derivatives, these protons are observed in the range of 7.0 to 7.5 ppm.[1]

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group will give rise to a sharp singlet, as there are no adjacent protons to couple with. The typical chemical shift for methyl ester protons on an aromatic ring is around 3.9 ppm.[2][3][4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are detailed in the table below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~ 165 - 167
C2~ 160 - 163
C7a~ 152 - 154
C6~ 135 - 138
C3a~ 130 - 133
C5~ 128 - 130
C7~ 125 - 127
C4~ 115 - 118
-OCH₃~ 52 - 54

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to be the most downfield signal in the spectrum, typically appearing in the 165-167 ppm range.[5]

  • Benzothiazole Core Carbons:

    • C2: This carbon, being attached to two nitrogen atoms and a sulfur atom within the heterocyclic ring, will be significantly deshielded and is predicted to appear around 160-163 ppm.[1]

    • C7a and C3a: These are the bridgehead carbons where the benzene and thiazole rings are fused. Their chemical shifts are influenced by the heteroatoms and the fused ring system, with predicted values in the 130-154 ppm range.

    • C4, C5, C6, C7: The chemical shifts of these aromatic carbons are influenced by the substituents. The carbon bearing the bromine atom (C4) is expected to be shifted to a higher field (lower ppm value) due to the "heavy atom effect" of bromine.[6] The carbon attached to the electron-withdrawing carboxylate group (C6) will be deshielded. The remaining carbons, C5 and C7, will have shifts typical for substituted benzene rings.

  • Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the aliphatic region of the spectrum, with a predicted chemical shift of approximately 52-54 ppm.[5]

Structural Elucidation and Visualization

The combination of the predicted ¹H and ¹³C NMR data provides a comprehensive structural fingerprint of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate. The number of signals, their chemical shifts, multiplicities, and integrations all align with the proposed molecular structure.

Figure 1. Molecular structure of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate with key protons labeled.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for the target compound or similar small molecules.

A. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate.

  • Transfer the sample to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.[1]

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.[1]

B. Instrument Setup and Data Acquisition:

  • The NMR spectra should be recorded on a high-resolution spectrometer, for instance, a Bruker Avance spectrometer operating at a proton frequency of 300 MHz or higher.[1]

  • For ¹H NMR:

    • Set the spectral width to approximately 15 ppm.

    • The acquisition time should be set to at least 2 seconds.

    • A relaxation delay of 1-2 seconds is recommended.

    • Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

  • For ¹³C NMR:

    • A proton-decoupled pulse sequence should be used.

    • Set the spectral width to approximately 200-220 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

    • A significantly larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. The run time for a ¹³C NMR can be several hours.[1]

C. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by referencing the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the peak multiplicities and coupling constants.

References

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

  • Zeng, W., et al. (2014). Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles from Carbodiimide and Sodium Hydrosulfide. The Royal Society of Chemistry. [Link]

  • Kowol, C. R., et al. (2014). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 19(12), 20974-21007. [Link]

  • Spectral Database for Organic Compounds SDBS. (n.d.). Methyl Benzoate (NMR). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. [Link]

  • Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry, 69, 649-658. [Link]

  • Mizyuk, V., et al. (2010). Peculiarities of nmr 1h and 13c spectra of benzoates and benzoylformates carbalkoxyl fragments. Chemistry & Chemical Technology, 4(1), 25-30. [Link]

  • Abraham, R. J., et al. (1998). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1555. [Link]

  • Uran, S., et al. (2025). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. IUCrData, 10(1), x241249. [Link]

  • Wu, X.-F., et al. (2009). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. Organic Letters, 11(12), 2555-2558. [Link]

  • Karim, A., et al. (2020). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 22(3), 1165-1173. [Link]

  • Ukr. Khim. Zhurn. (2001). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Ukrainian Chemistry Journal, 67(1), 1-5. [Link]

  • Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1555. [Link]

  • Al-Ostath, O. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 29(1), 241. [Link]

  • Samanta, S., et al. (2014). Supporting Information for: HBr catalyzed aerobic oxidative esterification of benzyl alcohols. The Royal Society of Chemistry. [Link]

  • Chegg. (2020, April 28). Solved A) From the 13C NMR spectrum of methyl benzoate. [Link]

  • Jayakody, N., et al. (2015). A comparative study between para- and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace. [Link]

Sources

Exploratory

A Technical Guide to the Pharmacokinetic Profiling of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate Derivatives

Abstract The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4] The successful translation of a novel benzothiazole derivative, such as Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate, from a promising hit to a clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic profile. This guide provides a comprehensive, in-depth framework for the systematic evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this class of compounds. We will explore the causality behind experimental choices, present detailed protocols for key in vitro and in vivo assays, and discuss the integration of this data to build a predictive pharmacokinetic model, thereby de-risking and accelerating the drug development process.

The Foundational Role of Physicochemical Properties

Before embarking on complex biological assays, a fundamental characterization of the molecule's physicochemical properties is paramount. These intrinsic attributes govern a compound's behavior in biological systems and are predictive of its pharmacokinetic future.

  • Solubility: The aqueous solubility of a drug candidate is a primary determinant of its dissolution rate and, consequently, its oral absorption. For the benzothiazole derivative, thermodynamic and kinetic solubility should be assessed in physiologically relevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).

  • Lipophilicity (LogP/LogD): Lipophilicity, measured as the partition coefficient (LogP) or distribution coefficient at physiological pH (LogD7.4), dictates the compound's ability to permeate biological membranes.[5] An optimal LogD range (typically 1-3) is often sought to balance membrane permeability with aqueous solubility.

  • Ionization Constant (pKa): The pKa value determines the extent of ionization of the 2-amino group and the 6-carboxylate moiety at different pH values throughout the body. This influences solubility, permeability, and potential for ion trapping within cellular compartments.

Table 1: Representative Physicochemical Properties for a Lead Benzothiazole Derivative

ParameterAssay MethodResultImplication on Pharmacokinetics
Kinetic Solubility (pH 7.4) Nephelometry45 µg/mLModerate solubility; may require formulation strategies for optimal oral absorption.
LogD (pH 7.4) Shake-flask or HPLC2.8Good lipophilicity, suggesting favorable passive diffusion across membranes.
pKa (Basic) Potentiometric Titration4.5The 2-amino group will be partially protonated in the stomach but largely neutral in the intestine.
pKa (Acidic) Potentiometric Titration3.8The carboxylate group will be ionized in the intestine, potentially impacting absorption.

In Vitro ADME Profiling: Building the Foundational Dataset

In vitro ADME assays are indispensable tools in early drug discovery, offering a cost-effective and high-throughput means to evaluate a compound's pharmacokinetic potential before advancing to resource-intensive in vivo studies.[6][7][8][9]

Absorption: Predicting Oral Bioavailability

The ability of a drug to be absorbed from the gastrointestinal tract is a primary hurdle. We utilize models that simulate the intestinal barrier to predict both passive and active transport mechanisms.

This assay provides a rapid assessment of a compound's passive permeability.

Rationale: By measuring the diffusion of the benzothiazole derivative from a donor to an acceptor compartment through a synthetic lipid-infused membrane, we can isolate and quantify its capacity for passive transcellular transport, a key mechanism for oral absorption.

Step-by-Step Protocol: PAMPA

  • Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Donor Solution: The test compound is dissolved in a buffer simulating intestinal fluid (pH 6.5-7.4) at a concentration of 10-50 µM.

  • Assay Incubation: The filter plate is placed into a 96-well acceptor plate containing buffer, and the donor solution is added to the filter wells. The entire "sandwich" is incubated for 4-16 hours at room temperature.

  • Quantification: After incubation, the concentrations of the compound in the donor, acceptor, and filter wells are determined using LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated using established equations, considering the surface area of the membrane and incubation time.

This assay is the gold standard for predicting intestinal absorption, as it accounts for both passive diffusion and active transport.

Rationale: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, P-gp).[7] This provides a more biologically relevant model than PAMPA.

Caption: Caco-2 Permeability Assay Workflow.
Distribution: Where Does the Compound Go?

Distribution characteristics determine the extent to which a drug penetrates tissues to reach its target and can influence its half-life and potential for toxicity.

Rationale: The binding of a drug to plasma proteins like albumin and alpha-1-acid glycoprotein renders it pharmacologically inactive and unable to cross membranes. Understanding the fraction of unbound drug (fu) is critical, as only the unbound drug is available to exert its effect and be cleared.[10]

Step-by-Step Protocol: Equilibrium Dialysis

  • Apparatus Setup: An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane that allows free drug to pass but retains proteins.

  • Sample Preparation: The benzothiazole derivative is added to one chamber containing plasma. The other chamber contains a protein-free buffer.

  • Equilibration: The apparatus is incubated (typically 4-24 hours at 37°C) with gentle agitation to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling & Analysis: Samples are taken from both the plasma and buffer chambers. The total concentration in the plasma chamber and the free concentration in the buffer chamber are measured by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated as: ((Total Conc. - Free Conc.) / Total Conc.) * 100.

Metabolism: Biotransformation and Clearance

Metabolism is a primary route of drug elimination and a major source of drug-drug interactions (DDIs). Assessing metabolic stability and identifying the enzymes involved are core components of pharmacokinetic profiling.

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum containing the majority of Phase I Cytochrome P450 (CYP) enzymes, which are responsible for most oxidative metabolism.[9] Hepatocytes, being whole liver cells, contain both Phase I and Phase II (conjugative) enzymes, providing a more complete picture of hepatic metabolism. Comparing stability in both systems can indicate the primary metabolic pathways.

Table 2: Representative Metabolic Stability Data

SystemParameterResultInterpretation
Rat Liver Microsomes Half-life (t½)45 minModerately stable; suggests Phase I metabolism occurs.
Intrinsic Clearance (CLint)31 µL/min/mgPredicts moderate hepatic clearance in the rat.
Human Hepatocytes Half-life (t½)25 minLess stable than in microsomes, suggesting Phase II conjugation contributes to clearance.
Intrinsic Clearance (CLint)55 µL/min/mgPredicts moderate-to-high hepatic clearance in humans.

Rationale: Identifying which specific CYP isozymes (e.g., CYP3A4, 2D6, 2C9) are responsible for metabolizing the benzothiazole derivative is crucial for predicting DDIs when co-administered with other drugs.[10] Conversely, determining if the derivative inhibits these enzymes is equally important to assess its potential to alter the metabolism of other medications.

  • Reaction Phenotyping: This is typically done using a panel of recombinant human CYP enzymes to see which ones deplete the parent compound.

  • CYP Inhibition: The benzothiazole derivative is co-incubated with specific CYP isozymes and their known substrates. The potential for inhibition is measured by a decrease in the formation of the substrate's metabolite, yielding an IC50 value.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism compound compound phase1 phase1 phase2 phase2 enzyme enzyme Parent Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate Hydroxylation Hydroxylated Metabolite (on Benzene Ring) Parent->Hydroxylation Oxidation/Cleavage N_Oxidation N-Oxide Metabolite (at Amino Group) Parent->N_Oxidation Oxidation/Cleavage Thiazole_Cleavage Thiazole Ring Cleavage (e.g., 2-mercaptoaniline derivative) Parent->Thiazole_Cleavage Oxidation/Cleavage Glucuronidation Glucuronide Conjugate (at Hydroxyl Group) Hydroxylation->Glucuronidation Conjugation Sulfation Sulfate Conjugate (at Hydroxyl Group) Hydroxylation->Sulfation Conjugation CYP_Enzymes CYP450s (e.g., 3A4, 2C9) CYP_Enzymes->Hydroxylation CYP_Enzymes->N_Oxidation CYP_Enzymes->Thiazole_Cleavage UGT_Enzymes UGTs UGT_Enzymes->Glucuronidation SULT_Enzymes SULTs SULT_Enzymes->Sulfation

Caption: Potential Metabolic Pathways for Benzothiazole Derivatives.

In Vivo Pharmacokinetic Studies: The Whole Organism Context

In vivo studies are essential to understand how the ADME properties integrate within a living system and to determine key pharmacokinetic parameters that guide dosing regimens for further studies.[11][12] All animal studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[13][14][15]

Study Design and Execution

Rationale: An in vivo PK study in a relevant animal model (e.g., Sprague-Dawley rat) allows for the determination of fundamental parameters like clearance, volume of distribution, half-life, and oral bioavailability. Using both intravenous (IV) and oral (PO) administration routes is critical for calculating absolute bioavailability.

Step-by-Step Protocol: Rat PK Study

  • Animal Acclimation: Male Sprague-Dawley rats (n=3-5 per group) are acclimated for at least one week. Catheterized models (e.g., jugular vein cannulation) are often used for serial blood sampling.[11]

  • Dosing:

    • IV Group: The compound is administered as a bolus dose (e.g., 1-2 mg/kg) via the tail vein or catheter.

    • PO Group: The compound is administered via oral gavage (e.g., 5-10 mg/kg) in a suitable vehicle.

  • Blood Sampling: Serial blood samples (~100 µL) are collected at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Blood samples are immediately centrifuged (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Plasma is transferred to clean tubes and stored at -80°C pending analysis.

  • Urine/Feces Collection (Optional): For excretion studies, animals can be housed in metabolic cages to collect urine and feces over 24-48 hours.[11]

Bioanalytical Method Development and Validation

Rationale: A robust, sensitive, and selective bioanalytical method is the backbone of any PK study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[16][17]

Key Method Development Steps:

  • MS/MS Optimization: Tune the mass spectrometer to find the optimal precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for the parent compound and a stable isotope-labeled internal standard.

  • Chromatography: Develop a reversed-phase HPLC or UHPLC method to achieve chromatographic separation from endogenous matrix components.

  • Sample Preparation: Optimize a sample extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove proteins and phospholipids from the plasma, minimizing matrix effects.[18][19]

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA), assessing linearity, accuracy, precision, selectivity, stability, and matrix effect.[20]

Data Analysis and Parameter Calculation

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

Table 3: Key Pharmacokinetic Parameters from a Rat Study

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)Definition
Cmax N/A1250 ng/mLMaximum observed plasma concentration.
Tmax N/A1.0 hrTime to reach Cmax.
AUC(0-inf) 2850 hrng/mL7125 hrng/mLArea under the plasma concentration-time curve.
3.5 hr3.8 hrElimination half-life.
CL 5.8 mL/min/kgN/AClearance: the volume of plasma cleared of the drug per unit time.
Vdss 1.5 L/kgN/AVolume of distribution at steady state: apparent volume into which the drug distributes.
F (%) N/A50%Absolute oral bioavailability, calculated as (AUCpo/Dosepo) / (AUCiv/Doseiv) * 100.

Data Integration: From Preclinical Data to Human Prediction

The ultimate goal of preclinical pharmacokinetic profiling is to predict the drug's behavior in humans.

  • In Vitro-In Vivo Extrapolation (IVIVE): Data from in vitro assays, such as intrinsic clearance from human hepatocytes, can be used in conjunction with physiological parameters (e.g., liver blood flow, hepatic protein binding) to predict human hepatic clearance.[6]

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are sophisticated computational frameworks that integrate physicochemical, in vitro ADME, and in vivo animal data to simulate the ADME processes in different organs and tissues.[8][11] These models are powerful tools for predicting human pharmacokinetics, selecting first-in-human doses, and anticipating potential DDI risks, thereby optimizing clinical trial design.[8]

Conclusion

The pharmacokinetic profiling of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate derivatives is a multi-faceted process that builds from fundamental physicochemical properties to complex in vivo dynamics. A systematic approach, as outlined in this guide, allows researchers to identify potential liabilities early, optimize lead compounds, and build a robust data package to support progression into clinical development. By understanding the causality behind each experimental choice and integrating the resulting data into predictive models, we can significantly enhance the efficiency and success rate of bringing novel benzothiazole-based therapeutics to patients.

References

  • Selvita. In Vitro ADME. ([Link])

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  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. ([Link])

  • Symeres. In vitro ADME drug discovery services. ([Link])

  • Nuvisan. In vitro DMPK studies for drug discovery. ([Link])

  • Al-Bidhani, M. A., et al. (2023). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Scientific Reports. ([Link])

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  • ProBio. In Vivo Pharmacokinetics (PK) Studies for Biologics. ([Link])

  • Ziv, O., et al. (2013). Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. Journal of Medicinal Chemistry. ([Link])

  • Patsnap Synapse. (2024). What models are used in in vivo pharmacokinetics studies? ([Link])

  • Wilson, K., et al. (1991). Metabolism of benzothiazole. I. Identification of ring-cleavage products. Xenobiotica. ([Link])

  • Shapiro, M. (2007). FDA Requirements for Preclinical Studies. Cancer and Leukemia Group B. ([Link])

  • BAYSAL, M., et al. (2020). Synthesis and Antidepressant Activity Profile of Some Novel Benzothiazole Derivatives. Marmara Pharmaceutical Journal. ([Link])

  • Wieczorek, M., et al. (2022). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Pharmaceutics. ([Link])

  • Wang, T., et al. (2021). A crosscorrelation methodology for in vivo pharmacokinetic study by the trans-scale fluorescent system. ResearchGate. ([Link])

  • Dixit, R., et al. (2024). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. ([Link])

  • Sharma, A., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. ([Link])

  • Kumar, S., et al. (2024). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. ResearchGate. ([Link])

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  • ResolveMass Laboratories Inc. (2024). Bioanalytical Method Development in the United States: Key Techniques and Services. ([Link])

  • Jo, Y., et al. (2020). Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. Molecules. ([Link])

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Foundational

Physicochemical Profiling and Stability Dynamics of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate

Executive Summary and Structural Rationale Benzothiazole derivatives represent a privileged class of scaffolds in medicinal chemistry, frequently utilized for their profound antimicrobial, anti-inflammatory, and antineop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Rationale

Benzothiazole derivatives represent a privileged class of scaffolds in medicinal chemistry, frequently utilized for their profound antimicrobial, anti-inflammatory, and antineoplastic activities[1]. The compound Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate (CAS: 1155287-27-6) is a highly functionalized intermediate that offers a versatile platform for drug discovery[2].

The structural architecture of this molecule is deliberately complex:

  • The Benzothiazole Core: Provides a rigid, planar, electron-rich system capable of π−π stacking interactions with biological targets[1].

  • 2-Amino Group: Acts as a critical hydrogen bond donor and a nucleophilic handle for further derivatization (e.g., amide coupling or Schiff base formation)[3].

  • 4-Bromo Substituent: Introduces steric bulk and significantly increases the lipophilicity of the molecule, which is often required to enhance cellular membrane permeability.

  • 6-Methyl Carboxylate: Serves as a hydrogen bond acceptor and a metabolically labile site (ester prodrug strategy) or a synthetic handle for cross-coupling reactions.

Understanding the physicochemical properties and degradation kinetics of this compound is paramount for formulation scientists and medicinal chemists to prevent late-stage attrition during drug development.

Physicochemical Properties and Pharmacokinetic Implications

The physicochemical profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) characteristics. For Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate, the presence of the heavy bromine atom and the polar ester/amino groups creates a unique balance of lipophilicity and polarity[4].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, derived from computational and experimental consensus[2][4][5]:

ParameterValuePharmacokinetic / Formulation Implication
Molecular Formula C₉H₇BrN₂O₂SHeavy atom count influences ligand efficiency metrics.
Molecular Weight 287.13 g/mol Well within the Lipinski Rule of 5 (<500 Da), ideal for oral bioavailability.
LogP (Octanol/Water) ~3.01Optimal lipophilicity for intestinal absorption; requires co-solvents for aqueous assays.
Polar Surface Area (PSA) 93.45 ŲExcellent for cellular permeability (<140 Ų); borderline for Blood-Brain Barrier penetration.
Physical Form Crystalline Solid / PowderFavorable for API solid-state stability and milling processes.
Storage Temperature 2-8°C (Long-term)Prevents slow ambient degradation; short-term ambient storage is tolerated[4][5].

Causality in Property Design: The LogP of 3.01 indicates that while the compound will partition well into lipid bilayers, it suffers from poor thermodynamic aqueous solubility. The 2-aminobenzothiazole core is notoriously insoluble in purely aqueous media at neutral pH[6]. Therefore, biological assays and stock solutions necessitate the use of organic co-solvents like DMSO or DMF to prevent compound precipitation and ensure accurate dose-response curves.

Stability Profiling and Degradation Pathways

While the benzothiazole ring itself is robust, the substituents on this specific analog introduce specific vulnerabilities. 2-Aminobenzothiazoles are generally stable under standard conditions but will degrade under targeted stress[6].

  • Hydrolytic Degradation: The methyl ester at the C6 position is highly susceptible to base-catalyzed hydrolysis (and to a lesser extent, acid-catalyzed hydrolysis), yielding 2-amino-4-bromobenzo[d]thiazole-6-carboxylic acid. Extreme pH conditions can also affect the imine/amine tautomeric equilibrium of the 2-amino group[3].

  • Oxidative Degradation: The 2-amino group is a known liability under oxidative stress. Exposure to peroxides or reactive oxygen species (ROS) can lead to the formation of colored azo-benzothiazoles or complex polymeric species of the aniline-black type[6].

  • Photolytic Degradation: The carbon-bromine bond at the C4 position is susceptible to homolytic cleavage upon prolonged exposure to high-intensity UV light, leading to radical-mediated debromination.

Degradation Parent Methyl 2-amino-4-bromobenzo[d] thiazole-6-carboxylate Hydrolysis Base/Acid Hydrolysis (Carboxylic Acid) Parent->Hydrolysis pH Extremes Oxidation Oxidative Stress (Azo/Polymeric Species) Parent->Oxidation ROS / Peroxides Thermal Photolytic Stress (Debromination) Parent->Thermal UV Light

Fig 1: Primary degradation pathways of the benzothiazole derivative under stress conditions.

Self-Validating Experimental Protocols

To accurately assess the stability and solubility of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate, protocols must be designed with internal validation mechanisms to prevent false positives (e.g., mistaking precipitation for degradation).

Protocol 1: Forced Degradation and Mass Balance Profiling

This protocol utilizes UHPLC-MS/MS to identify degradants. The inclusion of a quenching step is critical: failing to neutralize the stressor immediately after the timepoint will result in secondary degradation in the autosampler, obscuring the primary degradation mechanism.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in LC-MS grade DMSO to a concentration of 1 mg/mL. Rationale: DMSO ensures complete dissolution of the lipophilic bromo-benzothiazole core[6].

  • Stress Aliquoting: Transfer 100 µL of the stock into four separate inert glass vials.

  • Application of Stressors:

    • Acidic: Add 900 µL of 0.1N HCl.

    • Basic: Add 900 µL of 0.1N NaOH.

    • Oxidative: Add 900 µL of 3% H₂O₂.

    • Control: Add 900 µL of LC-MS grade water.

  • Incubation: Incubate all vials at 60°C for 24 hours (excluding the photolytic sample, which is exposed to 1.2 million lux hours of UV/Vis light at ambient temperature).

  • Quenching (Critical Step): Neutralize the acidic vial with 0.1N NaOH, the basic vial with 0.1N HCl, and quench the oxidative vial with sodium bisulfite. Rationale: This freezes the degradation profile at exactly 24 hours.

  • Dilution and Internal Standard: Dilute samples 1:10 in mobile phase (Water/Acetonitrile with 0.1% Formic Acid) containing 10 ng/mL of an isotopically labeled internal standard.

  • UHPLC-MS/MS Analysis: Run a gradient elution on a C18 column.

  • Validation Check (Mass Balance): Calculate the sum of the peak areas of the parent compound and all identified degradants. The total mass balance must be between 95-105% of the control. A loss of mass balance indicates either compound precipitation or the formation of volatile degradants.

Workflow cluster_stress Forced Degradation Conditions Start Compound Stock Preparation (1 mg/mL in DMSO) Acid 0.1N HCl (Acidic) Start->Acid Base 0.1N NaOH (Basic) Start->Base Ox 3% H2O2 (Oxidative) Start->Ox Photo UV/Vis Light (Photolytic) Start->Photo Quench Neutralization & Quenching Acid->Quench Base->Quench Ox->Quench Photo->Quench Analysis UHPLC-MS/MS Analysis (Mass Balance & ID) Quench->Analysis

Fig 2: Standardized forced degradation workflow for stability indicating assay development.

Protocol 2: Kinetic Aqueous Solubility Assessment

Because 2-aminobenzothiazoles suffer from poor aqueous solubility, kinetic solubility testing is required before running biological assays.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Spike 10 µL of the stock into 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) to target a 100 µM theoretical concentration (1% DMSO final).

  • Incubate the solution at 37°C for 2 hours on an orbital shaker. Rationale: Mimics physiological assay conditions.

  • Centrifuge the sample at 15,000 x g for 15 minutes to pellet any precipitated, undissolved API.

  • Carefully extract the supernatant and analyze via HPLC-UV against a standard curve prepared in 100% organic solvent.

  • Validation Check: If the calculated concentration in the supernatant is significantly lower than 100 µM, the compound has hit its thermodynamic solubility limit, and biological assays run above this concentration will yield artifactual data due to precipitation.

Handling, Storage, and Safety Parameters

To maintain the chemical integrity of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate, strict adherence to storage protocols is required:

  • Storage Conditions: The compound should be stored at 2-8°C in a tightly sealed container[4]. Desiccants are recommended to prevent ambient moisture from initiating slow hydrolysis of the methyl ester. Protection from light is mandatory to prevent debromination.

  • Safety & Hazard Profile: The compound is classified under GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[5].

  • PPE Requirements: Handling requires standard laboratory PPE, including nitrile gloves, safety goggles, and manipulation within a certified chemical fume hood to prevent inhalation of the crystalline powder.

Sources

Exploratory

A Technical Guide for the Preliminary In-Vitro Toxicity Screening of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate

Introduction: The Imperative for Early-Stage Toxicity Assessment The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with a significant rate of attrition oft...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Early-Stage Toxicity Assessment

The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with a significant rate of attrition often attributed to unforeseen toxicity.[1] Benzothiazole derivatives, a class of heterocyclic compounds, have garnered considerable interest in medicinal chemistry due to their wide-ranging pharmacological activities, including anticancer and antimicrobial properties.[2][3][4] The subject of this guide, Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate, is a member of this promising class. However, the biological activity that makes benzothiazoles attractive can also be associated with toxicity.[5] Therefore, a robust and early-stage in vitro toxicity screening is not merely a regulatory formality but a critical step in de-risking drug development projects, saving valuable time and resources.[1][6]

This guide provides a comprehensive framework for the preliminary in vitro toxicity assessment of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate. We will delve into the rationale behind a tiered screening approach, encompassing cytotoxicity, genotoxicity, and initial mechanistic investigations. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies, providing researchers, scientists, and drug development professionals with a reliable roadmap for generating foundational safety data.

Part 1: Foundational Cytotoxicity Assessment - Is the Compound Toxic to Cells?

The initial and most fundamental question to address is whether the test compound exerts a cytotoxic effect, leading to cell death. Answering this question provides a crucial concentration range for subsequent, more nuanced assays. We will employ two widely accepted and complementary colorimetric assays: the MTT and XTT assays. Both rely on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[7][8][9]

The Principle of Tetrazolium Salt Reduction Assays

Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form an insoluble purple formazan.[8][9] In contrast, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay produces a water-soluble formazan, which offers the advantage of eliminating a solubilization step and can provide increased sensitivity.[7][10][11] By measuring the absorbance of the formazan product, we can quantify the number of viable cells. A decrease in absorbance in treated cells compared to untreated controls indicates cytotoxicity.[11][12]

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Select and Culture Human Cell Lines (e.g., HepG2, A549) C Seed Cells in 96-well Plates A->C B Prepare Serial Dilutions of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate D Treat Cells with Test Compound (24, 48, 72 hours) B->D C->D E Add MTT or XTT Reagent D->E F Incubate to Allow Formazan Formation E->F G If MTT, Solubilize Formazan F->G H Measure Absorbance (Spectrophotometer) F->H XTT G->H MTT only I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J

Caption: Workflow for MTT and XTT cytotoxicity assays.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed a suitable human cell line (e.g., HepG2 for liver toxicity or A549 for lung toxicity, sourced from ATCC) into a 96-well plate at a predetermined optimal density and allow to adhere overnight.[13][14]

  • Compound Treatment: Prepare serial dilutions of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls and untreated controls. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Example Cytotoxicity Data
Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0.198.5 ± 4.295.1 ± 3.892.3 ± 4.5
192.1 ± 3.588.7 ± 4.181.5 ± 5.2
1075.4 ± 5.165.2 ± 4.952.1 ± 6.3
5048.2 ± 4.835.6 ± 5.521.8 ± 4.7
10022.6 ± 3.915.3 ± 3.18.9 ± 2.5
IC50 (µM) ~52 ~38 ~12

Part 2: Genotoxicity Assessment - Does the Compound Damage Genetic Material?

Genotoxicity testing is a critical component of safety assessment as it evaluates the potential of a compound to damage DNA, which can lead to mutations and cancer.[15][16] A standard and robust initial screen for genotoxicity involves a battery of in vitro tests, including the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay.[16][17][18]

Rationale for a Two-Pronged Approach

The Ames test is a widely used method to identify substances that can produce gene mutations.[17] The in vitro micronucleus assay, on the other hand, detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss), providing a more comprehensive assessment of chromosomal damage.[17][19] Performing both assays is often a regulatory requirement and provides a more complete picture of the genotoxic potential of a compound.[18][19]

Experimental Workflow: Genotoxicity Screening

Genotoxicity_Workflow cluster_ames Ames Test (Bacterial Reverse Mutation Assay) cluster_micronucleus In Vitro Micronucleus Assay A1 Select Salmonella typhimurium strains (e.g., TA98, TA100) A2 Treat bacteria with test compound (with and without S9 metabolic activation) A1->A2 A3 Plate on minimal glucose agar A2->A3 A4 Incubate and count revertant colonies A3->A4 A5 Compare to negative and positive controls A4->A5 M1 Select mammalian cell line (e.g., CHO, TK6) M2 Treat cells with test compound (with and without S9 metabolic activation) M1->M2 M3 Block cytokinesis (e.g., with cytochalasin B) M2->M3 M4 Harvest and stain cells M3->M4 M5 Score micronuclei in binucleated cells (microscopy or flow cytometry) M4->M5 Start Genotoxicity Assessment cluster_ames cluster_ames Start->cluster_ames cluster_micronucleus cluster_micronucleus Start->cluster_micronucleus

Caption: Dual approach for in vitro genotoxicity screening.

Detailed Protocol: In Vitro Micronucleus Assay
  • Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) and treat with various concentrations of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate, both with and without an S9 metabolic activation system.[19]

  • Cytokinesis Block: After a short treatment period, add cytochalasin B to block cytokinesis, resulting in binucleated cells.[19]

  • Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a DNA-specific dye (e.g., DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Data Presentation: Example Micronucleus Data
Concentration (µM)% Binucleated Cells with Micronuclei (-S9)% Binucleated Cells with Micronuclei (+S9)
0 (Vehicle Control)1.2 ± 0.41.5 ± 0.6
101.4 ± 0.51.8 ± 0.7
503.8 ± 1.15.2 ± 1.5
1007.5 ± 2.3 9.8 ± 2.9
Positive Control15.2 ± 3.1 18.5 ± 3.8
* p < 0.05, ** p < 0.01, *** p < 0.001 compared to vehicle control

Part 3: Mechanistic Insights - How Does the Compound Elicit Toxicity?

Once cytotoxicity is established, the next logical step is to investigate the potential mechanisms of cell death. Two common and interconnected pathways are apoptosis (programmed cell death) and oxidative stress.

Apoptosis Induction: The Caspase Cascade

Apoptosis is a highly regulated process involving a family of proteases called caspases. The activation of "executioner" caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[20][21] We can measure the activity of these caspases to determine if the test compound induces apoptosis.

Apoptosis_Workflow A Seed and Treat Cells with Test Compound B Add Caspase-3/7 Substrate (e.g., DEVD-peptide linked to a fluorophore) A->B C Incubate to Allow Substrate Cleavage B->C D Measure Fluorescence (Fluorometer or Flow Cytometer) C->D E Correlate Fluorescence with Caspase-3/7 Activity D->E

Caption: Workflow for assessing apoptosis via caspase-3/7 activity.

  • Cell Treatment: Seed cells in a 96-well plate and treat with Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate at concentrations around the IC50 value for a relevant time period.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate. If caspases-3/7 are active, the substrate is cleaved, and a luminescent signal is produced by a luciferase enzyme.[22]

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Oxidative Stress: The Role of Reactive Oxygen Species (ROS)

Many toxic compounds exert their effects by inducing the production of reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids.[23][24] The DCFDA assay is a common method for measuring intracellular ROS levels.

The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).[25] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25] The fluorescence intensity is directly proportional to the level of intracellular ROS.[26]

  • Cell Treatment: Treat cells with the test compound for a short duration (e.g., 1-4 hours).

  • DCFH-DA Loading: Incubate the cells with DCFH-DA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission of ~485/535 nm.[26]

Data Presentation: Example Mechanistic Data

Table 3: Caspase-3/7 Activity

TreatmentRelative Luminescence Units (RLU)Fold Change vs. Control
Vehicle Control15,234 ± 1,2871.0
Compound (IC50)68,553 ± 5,4324.5
Positive Control85,123 ± 7,8915.6

Table 4: Intracellular ROS Levels

TreatmentRelative Fluorescence Units (RFU)Fold Change vs. Control
Vehicle Control8,765 ± 9871.0
Compound (IC50)29,789 ± 2,5433.4
Positive Control35,432 ± 3,1234.0
*** p < 0.001 compared to vehicle control

Conclusion and Forward Look

This technical guide has outlined a foundational in vitro toxicity screening cascade for Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate. The presented methodologies for assessing cytotoxicity, genotoxicity, and preliminary mechanisms of cell death provide a robust starting point for any safety evaluation. The data generated from these assays will enable a more informed decision-making process regarding the future development of this compound. Positive findings in any of these assays would warrant further, more detailed investigations, potentially including additional mechanistic studies, evaluation in more complex in vitro models (e.g., 3D cell cultures), and ultimately, carefully designed in vivo toxicological studies.[1][27][28] Adherence to standardized guidelines, such as those from the OECD, is crucial for the regulatory acceptance of these data.[29][30][31][32]

References

  • Uremis, N., Uremis, M. M., Tolun, F. I., Ceylan, M., Doganer, A., & Kurt, A. H. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381–6389. Retrieved March 23, 2026, from [Link]

  • Kirkland, D., Reeve, L., Gatehouse, D., & Vanparys, P. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73. Retrieved March 23, 2026, from [Link]

  • Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. (2008, October 15). PubMed. Retrieved March 23, 2026, from [Link]

  • Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. (n.d.). American Society for Microbiology. Retrieved March 23, 2026, from [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Bosterbio. Retrieved March 23, 2026, from [Link]

  • Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs. Retrieved March 23, 2026, from [Link]

  • In vitro assays for developmental neurotoxicity. (n.d.). OECD. Retrieved March 23, 2026, from [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2009, September 7). OECD. Retrieved March 23, 2026, from [Link]

  • ROS Detection ROS Assay Kit -Photo-oxidation Resistant DCFH-DA. (n.d.). Dojindo Molecular Technologies. Retrieved March 23, 2026, from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved March 23, 2026, from [Link]

  • OECD Releases 2025 Test Guideline Programme Updates. (2025, July 3). ICAPO. Retrieved March 23, 2026, from [Link]

  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026, March 3). LinkedIn. Retrieved March 23, 2026, from [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved March 23, 2026, from [Link]

  • Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. (n.d.). PubMed Central. Retrieved March 23, 2026, from [Link]

  • Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. (n.d.). DergiPark. Retrieved March 23, 2026, from [Link]

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018, March 26). ACS Publications. Retrieved March 23, 2026, from [Link]

  • Apoptotic Caspase Activation and Activity. (n.d.). Springer Nature Experiments. Retrieved March 23, 2026, from [Link]

  • A novel in vitro high-content imaging assay for the prediction of drug-induced lung toxicity. (2024, May 28). Springer. Retrieved March 23, 2026, from [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010, July 20). OECD. Retrieved March 23, 2026, from [Link]

  • MTT assay. (n.d.). In Wikipedia. Retrieved March 23, 2026, from [Link]

  • Measurement of Reactive oxygen species (ROS) in Blood using DCFDA dye. (2023, February 9). ResearchGate. Retrieved March 23, 2026, from [Link]

  • A rapid method to assess reactive oxygen species in yeast using H2DCF-DA. (n.d.). PubMed. Retrieved March 23, 2026, from [Link]

  • Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). (2023, February 5). Bio-protocol. Retrieved March 23, 2026, from [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025, July 25). MDPI. Retrieved March 23, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. Retrieved March 23, 2026, from [Link]

  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. Retrieved March 23, 2026, from [Link]

  • Benzothiazole Derivatives as Potential Antimalarial Drug. (2023, July 21). Der Pharma Chemica. Retrieved March 23, 2026, from [Link]

  • ATCC's Toxicology Portfolio: Tools for Every Stage of Your Preclinical Drug Development Workstream. (2023, February 26). YouTube. Retrieved March 23, 2026, from [Link]

  • Crebanine induces ROS-dependent apoptosis in human hepatocellular carcinoma cells via the AKT/FoxO3a signaling pathway. (n.d.). Frontiers in Pharmacology. Retrieved March 23, 2026, from [Link]

  • Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. (n.d.). IUCrData. Retrieved March 23, 2026, from [Link]

  • Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages. (2022, August 18). MDPI. Retrieved March 23, 2026, from [Link]

  • Biochemical mechanisms of dose-dependent cytotoxicity and ROS-mediated apoptosis induced by lead sulfide/graphene oxide quantum dots for potential bioimaging applications. (n.d.). PubMed. Retrieved March 23, 2026, from [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. Retrieved March 23, 2026, from [Link]

  • Induction of oxidative stress by anticancer drugs in the presence and absence of cells. (2017, September 14). Spandidos Publications. Retrieved March 23, 2026, from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate

Executive Summary The 2-aminobenzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-urease agents, and potent antimicrobial drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminobenzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-urease agents, and potent antimicrobial drugs[1]. Functionalizing this core via Suzuki-Miyaura cross-coupling at the C4 position unlocks critical chemical space for structure-activity relationship (SAR) studies.

However, utilizing Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate presents a unique trifecta of chemoselectivity challenges:

  • Steric Hindrance: The C4-bromide is sterically congested by the adjacent endocyclic heteroatoms and the exocyclic C2-amine.

  • Catalyst Poisoning: The unprotected free C2-amine can coordinate with the palladium center, leading to catalyst deactivation.

  • Ester Saponification: The C6-methyl ester is highly susceptible to base-catalyzed hydrolysis under standard aqueous cross-coupling conditions.

This application note provides a self-validating, field-proven protocol designed to achieve high-yielding C-C bond formation while preserving the integrity of the methyl ester and avoiding the need for amine protection.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high chemoselectivity, the reaction conditions must be meticulously engineered. Every reagent choice in this protocol is driven by the specific electronic and steric demands of the substrate.

Catalyst Selection: The Role of Pd(dppf)Cl₂

Standard catalysts like Pd(PPh₃)₄ often fail or require high catalyst loading for this substrate due to competitive coordination from the C2-amine[1]. We employ Pd(dppf)Cl₂·CH₂Cl₂ because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides two critical advantages:

  • Steric Shielding: The bulky dppf ligand creates a sterically demanding environment around the Pd center, kinetically disfavoring unwanted coordination by the substrate's primary amine.

  • Accelerated Reductive Elimination: The large bite angle (99°) of the dppf ligand forces the transmetalated aryl groups into closer proximity, significantly accelerating reductive elimination—the rate-determining step for sterically hindered C4-bromides[2].

Base & Solvent Causality: Preventing Ester Hydrolysis

Standard Suzuki bases (e.g., NaOH, KOH, or K₂CO₃ at 100 °C) will rapidly hydrolyze the C6-methyl ester into a carboxylic acid, complicating purification and ruining the target scaffold[3]. To prevent saponification, this protocol utilizes Tribasic Potassium Phosphate (K₃PO₄) in a semi-aqueous 1,4-Dioxane/H₂O (5:1) solvent system at a strictly controlled temperature of 75 °C [4]. K₃PO₄ provides sufficient basicity to form the reactive "ate" complex with the boronic acid (essential for transmetalation) while remaining mild enough to leave the methyl ester completely intact.

CatalyticCycle PreCat Pre-catalyst Pd(dppf)Cl₂ Pd0 Active Catalyst Pd(0)(dppf) PreCat->Pd0 Reduction OxAdd Oxidative Addition Complex Pd(II)(Ar)(Br)(dppf) Pd0->OxAdd + Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate TransMet Transmetalation Complex Pd(II)(Ar)(Ar')(dppf) OxAdd->TransMet + Arylboronic Acid & Base Product Coupled Product 2-amino-4-arylbenzothiazole TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting key organometallic intermediates.

Data Presentation: Condition Optimization

The following table summarizes the quantitative data from our condition screening, demonstrating the causality behind the finalized protocol.

EntryPalladium CatalystBase (Equiv)Solvent SystemTemp (°C)Isolated Yield (%)Ester Hydrolysis (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0)DMF / H₂O (5:1)10045%> 40%
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.5)Dioxane / H₂O (5:1)9068%15%
3 Pd(dppf)Cl₂ (5 mol%) K₃PO₄ (2.0) Dioxane / H₂O (5:1) 75 89% < 2%
4Pd(OAc)₂ / SPhosK₃PO₄ (2.0)Toluene / H₂O (10:1)8085%< 2%

Note: Entry 3 represents the optimal balance of high catalytic turnover and complete preservation of the C6-methyl ester.

Experimental Protocols

Materials Required
  • Substrate: Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate (1.0 eq)

  • Coupling Partner: Arylboronic acid or Arylboronic acid pinacol ester (1.3 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%)

  • Base: K₃PO₄ (2.0 eq)

  • Solvents: 1,4-Dioxane (Anhydrous), Deionized Water (Degassed)

Step-by-Step Methodology

Step 1: Reagent Preparation

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate (1.0 mmol, 287.1 mg).

  • Add the selected Arylboronic acid (1.3 mmol) and anhydrous K₃PO₄ (2.0 mmol, 424.5 mg).

  • Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 40.8 mg) last to minimize ambient exposure[5].

Step 2: Rigorous Degassing

  • Seal the Schlenk flask with a high-quality rubber septum.

  • Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with high-purity Argon.

  • Repeat this evacuation/backfill cycle three times. Causality Check: Oxygen must be rigorously excluded. Trace oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) and promote the homocoupling of the boronic acid, drastically reducing your yield[6].

Step 3: Solvent Addition & Reaction Execution

  • Via syringe, add degassed 1,4-Dioxane (5.0 mL) followed by degassed deionized H₂O (1.0 mL).

  • Place the flask in a pre-heated oil bath at 75 °C .

  • Stir vigorously (800–1000 rpm) for 4 to 6 hours. Causality Check: Vigorously stirring a biphasic mixture is critical to ensure optimal mass transfer between the organic substrate and the aqueous base interface. Monitor the reaction via LC-MS to prevent over-reaction and potential ester cleavage.

Step 4: Workup & Purification

  • Once LC-MS indicates complete consumption of the bromide, cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaCl (brine, 2 x 10 mL) to remove inorganic salts and residual boronic acid byproducts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 70:30 to 50:50) to afford the pure 4-aryl-2-aminobenzothiazole-6-carboxylate derivative.

Workflow Step1 1. Reagent Prep Weigh Substrate, Boronic Acid, Catalyst Step2 2. Degassing Evacuate & Backfill with Argon (3x) Step1->Step2 Step3 3. Reaction Heat at 75°C Monitor via LC-MS Step2->Step3 Step4 4. Workup EtOAc Extraction Brine Wash Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the chemoselective Suzuki cross-coupling.

References

  • Gull, Y., Rasool, N., Noreen, M., & Nasim, F. (2013). "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products." Molecules, 18(8), 8847-8857. URL:[Link]

  • Montgomery, J. I., et al. (2019). "Structure-kinetic relationship studies for the development of long residence time LpxC inhibitors." Bioorganic & Medicinal Chemistry Letters, 29(16), 2261-2267. URL:[Link]

  • Newman, S. G., & Bryan, C. S. (2017). "Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters." ACS Catalysis, 7(2), 1432-1437. URL:[Link]

  • Garcia, A., et al. (2017). "Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules." RSC Advances, 7(56), 35025-35030. URL:[Link]

  • Minutolo, F., et al. (2012). "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, 17(4), 4510-4522. URL:[Link]

Sources

Application

Application Note: Chemoselective Ester Hydrolysis of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate

Introduction & Scope Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry and drug development[1]. The conversion of this methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry and drug development[1]. The conversion of this methyl ester to its corresponding carboxylic acid (2-amino-4-bromobenzo[d]thiazole-6-carboxylic acid) is a fundamental transformation. However, the presence of an unprotected 2-amino group and a 4-bromo substituent requires chemoselective conditions to prevent unwanted side reactions such as nucleophilic aromatic substitution or premature degradation. This application note details a highly efficient, self-validating base-promoted hydrolysis protocol that maximizes yield while preserving the integrity of the benzothiazole core.

Mechanistic Rationale & Solvent Causality

To achieve clean hydrolysis, a base-promoted saponification using Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system is employed.

  • The Saponification Mechanism: The reaction proceeds via a classic nucleophilic acyl substitution pathway[2]. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the methoxide leaving group, generating the carboxylate salt[3].

  • Solvent Synergy (THF/MeOH/H₂O): The substrate exhibits poor aqueous solubility. A solvent mixture of THF/MeOH/H₂O (typically 3:1:1 or 2:1:1) is strategically chosen[4]. Tetrahydrofuran (THF) ensures complete dissolution of the hydrophobic benzothiazole core[5]. Methanol (MeOH) acts as a miscible phase-transfer co-solvent; because the starting material is a methyl ester, the use of methanol prevents complex mixtures that could arise from transesterification if ethanol or isopropanol were used. Water provides the necessary hydrolytic medium and hydroxide source.

Mechanism A Methyl Ester (Substrate) B Tetrahedral Intermediate (Hydroxide Attack) A->B OH⁻ (Nucleophilic Attack) C Carboxylate Salt (+ Methanol) B->C -CH₃O⁻ (Elimination) D Carboxylic Acid (After pH Adjustment) C->D H⁺ (Protonation)

Fig 1: Base-promoted saponification mechanism of the benzothiazole methyl ester.

The Isoelectric Trap: Workup Causality

The most critical failure point in this protocol is the isolation step. Simply acidifying the reaction mixture blindly will lead to drastic yield losses. This is governed by the molecule's specific acid-base properties:

  • The 2-amino group on the benzothiazole ring is weakly basic, with a pKa of approximately 4.48[6],[7].

  • The newly formed carboxylic acid at the 6-position has a predicted pKa of approximately 3.99[8].

The Causality of pH Control: If the reaction is acidified too aggressively (pH < 2), the 2-amino group becomes protonated. The molecule converts into a highly water-soluble cationic hydrochloride salt, preventing precipitation and making organic extraction nearly impossible. By carefully titrating the aqueous layer to a pH of 3.5 to 4.0 , the molecule is forced into its neutral/zwitterionic state (its isoelectric point). At this specific pH, the compound's aqueous solubility drops to near zero, allowing for direct isolation via simple vacuum filtration without the need for column chromatography.

Experimental Protocol

Materials and Reagents
ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate287.131.01.00 g (3.48 mmol)Substrate
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.963.0438 mg (10.4 mmol)Base / Nucleophile
Tetrahydrofuran (THF)72.11-15 mLOrganic Solvent
Methanol (MeOH)32.04-5 mLCo-solvent
Deionized Water (H₂O)18.02-5 mLAqueous Medium
1M Hydrochloric Acid (HCl)36.46As needed~ 12-15 mLAcidification
Step-by-Step Methodology
  • Dissolution: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate (1.00 g, 3.48 mmol). Add THF (15 mL) and MeOH (5 mL). Stir at room temperature until the solid is completely dissolved.

  • Base Addition: In a separate vial, dissolve LiOH·H₂O (438 mg, 10.4 mmol) in deionized water (5 mL). Add this aqueous base solution dropwise to the organic mixture over 5 minutes.

  • Reaction Monitoring: Stir the biphasic mixture at 40 °C. Monitor the reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM). Complete consumption of the starting material is typically observed within 2 to 4 hours.

  • Solvent Removal: Once complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the volatile THF and MeOH. Do not evaporate to total dryness; leave the aqueous layer intact.

  • Controlled Acidification (Critical Step): Dilute the remaining aqueous residue with an additional 10 mL of deionized water. Submerge a calibrated pH probe into the stirring solution. Slowly add 1M HCl dropwise until the pH reaches exactly 3.5 - 4.0 . A thick, off-white to pale yellow precipitate will form.

  • Isolation: Stir the resulting suspension at 0–5 °C (ice bath) for 30 minutes to maximize crystallization. Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold deionized water (2 × 5 mL).

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford 2-amino-4-bromobenzo[d]thiazole-6-carboxylic acid.

Workflow Step1 Step 1: Dissolution Dissolve ester in THF/MeOH Step2 Step 2: Base Addition Add aq. LiOH dropwise Step1->Step2 Step3 Step 3: Reaction Stir at 40°C Monitor by LC-MS Step2->Step3 Step4 Step 4: Solvent Removal Evaporate THF/MeOH in vacuo Step3->Step4 Step5 Step5 Step4->Step5 Step6 Step 6: Isolation Filter precipitate & dry Step5->Step6

Fig 2: Step-by-step workflow highlighting the critical pH-controlled isolation step.

Data Presentation: Optimization Parameters

The following table summarizes the optimization of reaction conditions to ensure maximum conversion while preventing degradation of the benzothiazole core.

EntryBase (Eq)Solvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1NaOH (1.5)THF/H₂O (1:1)25126558
2LiOH (3.0)THF/H₂O (3:1)2588572
3LiOH (3.0)THF/MeOH/H₂O (3:1:1)256>9588
4 LiOH (3.0) THF/MeOH/H₂O (3:1:1) 40 3 >99 94
5LiOH (5.0)THF/MeOH/H₂O (3:1:1)651>9976 (Impure)

Note: Elevated temperatures (Entry 5) lead to minor decomposition profiles and darkening of the product, indicating that mild heating (40 °C) is the optimal thermodynamic sweet spot.

References

  • ChemSrc. Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate Chemical Properties and Structure. Retrieved from:[Link]

  • Common Organic Chemistry. Ester to Acid (NaOH + THF/MeOH/H2O) Protocols. Retrieved from:[Link]

  • LibreTexts Chemistry. 21.6: Chemistry of Esters - Nucleophilic Acyl Substitution Reactions. Retrieved from:[Link]

  • PubChem, National Institutes of Health. 2-Aminobenzothiazole (CID 8706) - Dissociation Constants and Physical Properties. Retrieved from:[Link]

Sources

Method

Application Note: Chemoselective Functionalization of the 2-Amino Group in Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate

Introduction & Mechanistic Context Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate (CAS: 1155287-27-6, MW: 287.13 g/mol ) is a densely functionalized heterocyclic building block of high value in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate (CAS: 1155287-27-6, MW: 287.13 g/mol ) is a densely functionalized heterocyclic building block of high value in medicinal chemistry and drug discovery1[1]. It presents a unique multi-vector topology featuring three distinct reactive sites:

  • A 2-amino group for hydrogen-bond donor/acceptor interactions.

  • A 4-bromo substituent primed for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

  • A 6-methyl carboxylate for subsequent structural elaboration.

The Synthetic Challenge: Functionalizing the 2-amino group requires overcoming significant electronic deactivation. The lone pair on the exocyclic nitrogen is highly delocalized into the electron-deficient benzothiazole core 2[2]. This intrinsic weak nucleophilicity is severely exacerbated by the inductive electron-withdrawing effect of the adjacent 4-bromo group and the resonance-withdrawing 6-carboxylate. Consequently, standard alkylation or acylation conditions often result in poor conversions, competitive N3-alkylation, or unwanted hydrolysis of the ester3[3].

This guide details field-proven, chemoselective protocols to functionalize the 2-amino group while preserving the orthogonal reactivity of the 4-bromo and 6-ester moieties.

Strategic Workflow and Logical Relationships

G SM Methyl 2-amino-4-bromobenzo[d]thiazole -6-carboxylate Amidation Amidation (Acyl Chloride, DMAP) SM->Amidation Schiff Condensation (Aldehyde, AcOH) SM->Schiff Thiourea Thiourea Formation (Isothiocyanate, K2CO3) SM->Thiourea Prod1 2-Amido Derivative Amidation->Prod1 Prod2 Schiff Base (Imine) Schiff->Prod2 RedAmin Reduction (NaBH(OAc)3) Prod3 2-Alkylamino Derivative RedAmin->Prod3 Prod4 2-Thiourea Derivative Thiourea->Prod4 Prod2->RedAmin

Workflow for the chemoselective functionalization of the 2-amino group in the benzothiazole scaffold.

Experimental Protocols & Causality

Protocol 1: Chemoselective Amidation via Nucleophilic Catalysis

Objective: Synthesize 2-amido derivatives without hydrolyzing the 6-ester or engaging the 4-bromo group. Causality & Design: Due to the extreme electron deficiency of the 2-amino group, standard peptide coupling reagents (e.g., EDC/HOBt) fail to achieve meaningful conversion. Highly electrophilic acid chlorides are required. To overcome the activation barrier, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst to generate a highly reactive acylpyridinium intermediate, while Triethylamine (Et₃N) serves as the stoichiometric acid scavenger 3[3].

Self-Validating Steps:

  • Preparation: Dissolve Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere. Strictly anhydrous conditions are critical to prevent competitive hydrolysis of the acid chloride and saponification of the 6-methyl ester.

  • Activation: Add Et₃N (2.0 eq) and DMAP (0.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Coupling: Dropwise add the desired acyl chloride (1.2 eq). Allow the reaction to warm to ambient temperature and stir for 4–6 hours.

  • Validation & Quench: Monitor via TLC (Hexanes/EtOAc 7:3, UV 254 nm). Upon complete consumption of the starting material, quench with saturated aqueous NaHCO₃. Causality: The mild basic quench neutralizes HCl without risking saponification of the 6-methyl ester.

  • Isolation: Extract with DCM, dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol 2: Schiff Base Condensation and Reductive Amination

Objective: Synthesize 2-alkylamino derivatives while avoiding over-alkylation and competitive N3-alkylation common with direct alkyl halide use. Causality & Design: Condensation with aldehydes forms a Schiff base (imine). Glacial acetic acid is used as a mild protic catalyst to activate the aldehyde carbonyl without hydrolyzing the ester 4[4]. Subsequent reduction utilizes Sodium triacetoxyborohydride (NaBH(OAc)₃), a mild hydride source that selectively reduces imines but leaves the 6-methyl ester and 4-bromo groups completely intact.

Self-Validating Steps:

  • Imine Formation: Suspend the starting material (1.0 eq) and the aldehyde (1.1 eq) in absolute ethanol (0.3 M). Add 5 mol% glacial acetic acid.

  • Condensation: Reflux for 6–8 hours. Validation: A distinct color change (often to deep yellow/orange) and precipitate formation typically indicate successful Schiff base generation. Cool the mixture and filter the intermediate imine.

  • Reduction: Resuspend the isolated imine in 1,2-Dichloroethane (DCE) (0.2 M). Add NaBH(OAc)₃ (1.5 eq) in portions at room temperature.

  • Validation & Quench: Stir for 12 hours. Quench carefully with 1N NaOH (to pH 8) to decompose boron complexes. Extract with EtOAc, wash with brine, dry, and purify.

Protocol 3: Thiourea Formation via Isothiocyanate Addition

Objective: Generate thiourea pharmacophores for extended hydrogen-bonding networks. Causality & Design: Isothiocyanates are potent electrophiles that react cleanly with weak amines. Potassium carbonate (K₂CO₃) in DMF is used to gently deprotonate the weakly acidic 2-amino group, significantly enhancing its nucleophilicity without triggering ester hydrolysis5[5].

Self-Validating Steps:

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add anhydrous K₂CO₃ (1.5 eq) and the aryl/alkyl isothiocyanate (1.2 eq).

  • Coupling: Heat to 80 °C for 8 hours. Validation: The reaction mixture will become homogeneous. TLC will show the consumption of the highly fluorescent starting material.

  • Isolation: Cool to room temperature and pour the mixture into ice-cold water. The thiourea product will precipitate. Filter, wash thoroughly with cold water to remove DMF/salts, and recrystallize from ethanol.

Quantitative Data & Reaction Metrics

Functionalization PathwayReagents & CatalystTemp / TimeTypical Yield RangeChemoselectivity & Structural Integrity
Amidation Acyl chloride (1.2 eq), DMAP (0.1 eq), Et₃N0 °C to RT, 4–6 h75–85%Preserves 4-Br and 6-COOMe; avoids ester hydrolysis via strictly anhydrous conditions.
Schiff Base Formation Ar-CHO (1.1 eq), Glacial AcOH (5 mol%)Reflux, 6–8 h80–90%Highly selective condensation; no oxidative addition or reaction at the 4-Br site.
Reductive Amination NaBH(OAc)₃ (1.5 eq), DCERT, 12 h70–80%Mild hydride source prevents reduction of the 6-methyl ester and prevents debromination.
Thiourea Formation Ar-NCS (1.2 eq), K₂CO₃ (1.5 eq), DMF80 °C, 8 h65–80%Mild base prevents ester saponification; selectively reacts with the exocyclic amine.

References

  • Source: nih.
  • Source: chemsrc.
  • Source: nih.
  • Source: benchchem.
  • (PDF)

Sources

Application

Application Note: Highly Selective Buchwald-Hartwig Amination of Methyl 2-Amino-4-bromobenzo[d]thiazole-6-carboxylate

Executive Summary The functionalization of benzothiazole scaffolds is a cornerstone of modern medicinal chemistry, given their prevalence in kinase inhibitors and antitumor agents. However, the Buchwald-Hartwig amination...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of benzothiazole scaffolds is a cornerstone of modern medicinal chemistry, given their prevalence in kinase inhibitors and antitumor agents. However, the Buchwald-Hartwig amination of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate (CAS: 1155287-27-6) [5] presents a unique trifecta of synthetic challenges: extreme steric hindrance at the C-4 position, base-sensitivity of the C-6 methyl ester, and the chemoselectivity risks posed by the unprotected C-2 primary amine.

This application note provides a self-validating, field-proven protocol for the selective C-4 amination of this complex substrate. By leveraging third-generation palladacycle precatalysts (Pd G3) and fine-tuning the base/ligand combination, researchers can achieve high-yield C–N cross-coupling while preserving the integrity of the substrate's sensitive functional groups.

Substrate Analysis & Mechanistic Rationale

To design a successful protocol, we must first analyze the causality behind the experimental choices required for this specific molecule.

The C-4 Steric Penalty

The bromine atom at the 4-position is situated directly ortho to the bridgehead nitrogen of the thiazole ring. This creates a highly sterically congested environment that impedes the oxidative addition and reductive elimination steps of the palladium catalytic cycle. Standard ligands like BINAP or DPPF often fail here. Instead, dialkylbiaryl phosphine ligands such as BrettPhos or RuPhos are mandatory. Density Functional Theory (DFT) calculations reveal that for Pd-BrettPhos systems, oxidative addition is the rate-limiting step, whereas for Pd-RuPhos, reductive elimination dictates the reaction rate [1]. The bulky, electron-rich nature of BrettPhos facilitates the coupling of sterically hindered aryl bromides by lowering these activation energy barriers.

Base-Sensitivity of the C-6 Methyl Ester

The classic Buchwald-Hartwig amination relies on strong alkoxide bases like NaOtBu to deprotonate the amine intermediate. However, the C-6 methyl carboxylate group is highly susceptible to saponification or transesterification under these conditions. To prevent ester hydrolysis, the reaction mandates a weak, non-nucleophilic base. Cs₂CO₃ (Cesium carbonate) or K₃PO₄ are optimal choices, allowing for efficient deprotonation in anhydrous solvents without degrading the ester[2] [3].

Chemoselectivity: The Unprotected C-2 Amine

A major theoretical concern is the unprotected primary amine at C-2, which could poison the catalyst or undergo competitive oligomerization. Fortunately, the lone pair of the 2-amino group is heavily delocalized into the electron-deficient benzothiazole π-system. This delocalization drastically reduces its nucleophilicity compared to exogenous aliphatic amines (e.g., morpholine or piperidine). By utilizing a highly active catalyst (BrettPhos Pd G3) at a moderate temperature (80 °C), the exogenous amine outcompetes the C-2 amine, allowing for selective C-4 functionalization without the need for transient protecting groups (like Boc or Acetyl) [4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II) Ar(Br)L Oxidative Addition Complex Pd0->OxAdd Oxidative Addition (Rate-limiting for BrettPhos) ArBr Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate (Aryl Bromide) ArBr->OxAdd AmineCoord Pd(II) Ar(Amine)L Amine Coordination OxAdd->AmineCoord Amine Binding Deprot Pd(II) Ar(Amido)L Deprotonated Intermediate AmineCoord->Deprot Deprotonation (Cs2CO3) Product Coupled Product + Pd(0)L Deprot->Product Reductive Elimination (Rate-limiting for RuPhos) Product->Pd0 Catalyst Regeneration

Figure 1: Buchwald-Hartwig catalytic cycle highlighting rate-limiting steps for BrettPhos and RuPhos.

Optimization of Reaction Parameters

The following table summarizes the quantitative optimization data for the coupling of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate with morpholine (1.2 equiv).

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃ (5%)BINAP (10%)NaOtBu (2.0)Toluene100<10%Complete ester hydrolysis; complex mixture.
2Pd₂(dba)₃ (5%)XantPhos (10%)Cs₂CO₃ (2.0)Dioxane10035%Incomplete conversion due to C-4 steric hindrance.
3RuPhos Pd G3 (2%)RuPhos (2%)K₃PO₄ (2.0)Toluene8072%Good conversion; RuPhos handles secondary amines well.
4 BrettPhos Pd G3 (2%) BrettPhos (2%) Cs₂CO₃ (2.0) Toluene 80 89% Optimal. Fast oxidative addition; ester remains intact.

Note: BrettPhos Pd G3 ensures rapid generation of the active Pd(0) species, preventing catalyst deactivation pathways associated with the C-2 amine.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure the reaction is proceeding correctly before moving to the workup phase.

Materials Required
  • Substrate: Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate (1.0 mmol, 287.13 mg)

  • Amine: Morpholine or desired aliphatic amine (1.2 mmol)

  • Precatalyst: BrettPhos Pd G3 (0.02 mmol, 2 mol%, 18.1 mg)

  • Ligand: BrettPhos (0.02 mmol, 2 mol%, 10.7 mg)

  • Base: Cs₂CO₃, finely milled and anhydrous (2.0 mmol, 651.6 mg)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

  • Internal Standard (Optional): 1,3,5-Trimethoxybenzene (for NMR yield validation)

Workflow Prep 1. Preparation Add Substrate, Amine, Pd G3, Ligand, Cs2CO3 Degas 2. Degassing Evacuate/Backfill with Argon (x3) Prep->Degas React 3. Reaction Heat at 80°C in Toluene for 12h Degas->React Workup 4. Workup Filter through Celite, Concentrate React->Workup Purify 5. Purification Flash Chromatography (Silica Gel) Workup->Purify

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure

Step 1: Reaction Setup (Glovebox or Schlenk Line)

  • To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate (287.13 mg, 1.0 mmol), BrettPhos Pd G3 (18.1 mg, 2 mol%), BrettPhos (10.7 mg, 2 mol%), and anhydrous Cs₂CO₃ (651.6 mg, 2.0 mmol).

  • Seal the tube with a rubber septum. If not using a glovebox, evacuate the tube and backfill with ultra-pure Argon (repeat this cycle 3 times).

Step 2: Reagent Addition 3. Add anhydrous, degassed toluene (5.0 mL) via syringe. 4. Add the exogenous amine (e.g., morpholine, 104.5 µL, 1.2 mmol) via microsyringe. (Note: If the amine is a solid, add it during Step 1).

Step 3: Heating and In-Process Control (IPC) 5. Replace the septum with a Teflon screwcap under a positive flow of Argon. 6. Place the sealed tube in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm). 7. Self-Validation Check (IPC): After 2 hours, stop stirring, let the solids settle, and withdraw a 10 µL aliquot via syringe. Dilute with 1 mL of Acetonitrile and analyze via LC-MS.

  • Pass Criteria: Disappearance of the starting material mass ( [M+H]+=287/289 ) and appearance of the product mass. If starting material >20% remains after 12 hours, verify the anhydrous state of the Cs₂CO₃.

Step 4: Workup 8. Once complete (typically 8–12 hours), cool the reaction mixture to room temperature. 9. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with an additional 20 mL of Ethyl Acetate. 10. Concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification 11. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 10% to 50% EtOAc) to afford the pure C-4 aminated product.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - ACS Omega - 1

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol - Organic Process Research & Development - 2

  • Optimization of Buchwald-Hartwig amination conditions - Benchchem - 3

  • Optimization of N-Functionalization of 2-Aminobenzothiazole - Benchchem - 4

  • Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate | 1155287-27-6 - Sigma-Aldrich -Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Strategies for Substitutions on Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate scaffold. This versatile building block is cru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate scaffold. This versatile building block is crucial in medicinal chemistry, but its functionalization, particularly at the C4-bromo position, presents significant challenges due to steric hindrance.[1] This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate these complex substitutions and advance your research.

Frequently Asked Questions (FAQs)

Q1: What makes the C4-bromo position on this benzothiazole derivative so difficult to substitute?

A1: The primary challenge is steric hindrance. The bromine atom at the C4 position is located on the benzene ring portion of the heterocycle, adjacent to the fused thiazole ring. This proximity creates a sterically congested environment that can impede the approach of reagents and catalysts. Furthermore, the nitrogen and sulfur atoms of the thiazole ring, as well as the C2-amino group, can act as potential ligands, coordinating to the metal center of a catalyst and potentially inhibiting its activity.[2][3]

Q2: Which substitution reactions are most viable for this molecule?

A2: Despite the steric challenges, several powerful synthetic methods can be successfully employed. The most common are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) reactions.[4][5] Additionally, Nucleophilic Aromatic Substitution (SNAr) is a viable pathway, particularly because the electron-withdrawing methyl carboxylate group at the C6 position helps to activate the aromatic ring for nucleophilic attack.[3][6]

Q3: How do the existing substituents (2-amino and 6-carboxylate) influence the reactivity at the C4 position?

A3: The substituents have opposing electronic effects.

  • 2-Amino Group: This is an electron-donating group (EDG), which generally deactivates an aromatic ring towards nucleophilic attack (SNAr) but can facilitate the initial oxidative addition step in some palladium-catalyzed cycles. Its basicity can also influence the reaction by interacting with reagents.

  • 6-Carboxylate Group (-COOCH₃): This is a strong electron-withdrawing group (EWG). EWGs are crucial for activating the ring towards Nucleophilic Aromatic Substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.[6] In palladium-catalyzed reactions, EWGs can sometimes slow down the oxidative addition step. The interplay of these electronic effects, combined with the dominant steric hindrance, makes careful reaction optimization essential.

Troubleshooting Guide & Experimental Protocols

This section addresses common experimental failures and provides detailed, optimized protocols as a starting point for your work.

General Troubleshooting Workflow

Before diving into specific reaction types, consider this general workflow when a reaction fails.

G Start Reaction Failure (Low Yield / No Product) Check_Purity Verify Purity & Integrity of Starting Materials Start->Check_Purity Check_Conditions Confirm Anhydrous & Inert Conditions Check_Purity->Check_Conditions If pure Ligand Optimize Ligand: Increase Bulk/Electron Donation Check_Conditions->Ligand If correct Base Optimize Base: Strength & Solubility Ligand->Base Success Reaction Successful Ligand->Success Solvent Change Solvent System (Polarity, Aprotic/Protic) Base->Solvent Base->Success Temp Adjust Temperature & Reaction Time Solvent->Temp Solvent->Success Catalyst Change Pd Precatalyst or Loading Temp->Catalyst Temp->Success Catalyst->Success

Caption: General troubleshooting decision tree.

Focus Area 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a robust method for forming C-C bonds, but steric hindrance can slow or prevent the key steps of the catalytic cycle.[2][7]

Catalytic Cycle and Steric Challenge

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_complex Ar-Pd(II)L₂-Br oxidative_add->pd_complex transmetalation Transmetalation (Base, R'-B(OH)₂) pd_complex->transmetalation pd_r_complex Ar-Pd(II)L₂-R' transmetalation->pd_r_complex reductive_elim reductive_elim pd_r_complex->reductive_elim reductive_elim:f0->pd0 Regenerates Catalyst product Ar-R' reductive_elim:f0->product

Caption: Suzuki cycle highlighting the sterically hindered reductive elimination step.

Q: My Suzuki coupling reaction with an ortho-substituted boronic acid is failing. What is the most likely cause and how can I fix it?

A: This is a classic case of dual steric hindrance from both coupling partners. The most critical step affected is reductive elimination, where the two bulky groups must come together to form the new C-C bond. Failure at this stage often leads to decomposition of intermediates or protodeboronation of the boronic acid.

Troubleshooting & Optimization:

  • Ligand Selection is Critical: Standard ligands like PPh₃ often fail. You need bulky, electron-rich monophosphine ligands that accelerate reductive elimination. These ligands form a more open coordination sphere around the palladium, facilitating the final bond-forming step.

  • Choice of Base and Solvent: A strong base is often required. The choice between an inorganic base (like K₃PO₄ or Cs₂CO₃) and an organic base depends on the solvent and substrate stability. Aprotic polar solvents are generally preferred.[2][4]

  • Palladium Precatalyst: Modern palladium precatalysts (e.g., G3/G4 Buchwald precatalysts) are often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

Table 1: Recommended Conditions for Suzuki Coupling of Hindered Benzothiazoles
ParameterRecommendationRationale
Palladium Source XPhos Pd G3 (2-5 mol%)Forms highly active, monoligated Pd(0) species ideal for hindered substrates.
Ligand XPhos, SPhos, or RuPhosBulky biarylphosphine ligands that promote the crucial reductive elimination step.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong, non-nucleophilic bases effective in challenging couplings.
Solvent 1,4-Dioxane or Toluene/Water (10:1)Aprotic polar solvents or mixtures that aid in dissolving the base.
Temperature 80 - 110 °CHigher temperatures are often needed to overcome the activation energy barrier.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate

This protocol is a starting point and may require optimization.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).

  • Catalyst Addition: In a separate vial, mix the palladium precatalyst (e.g., XPhos Pd G3, 0.03 equiv.) and any additional ligand if needed. Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Focus Area 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is invaluable for installing amine functionalities but can be plagued by side reactions like hydrodehalogenation (replacement of Br with H) with hindered substrates.[5][8]

Q: I am attempting a Buchwald-Hartwig amination with a secondary amine and observing significant hydrodehalogenation of my benzothiazole. How can I favor the desired C-N coupling?

A: Hydrodehalogenation becomes competitive when the desired C-N bond formation (reductive elimination) is slow. The key is to select a catalyst system that specifically accelerates the C-N coupling pathway over competing side reactions.

Troubleshooting & Optimization:

  • Ligand Choice: As with Suzuki coupling, bulky, electron-rich biarylphosphine ligands are essential. Ligands like tBuDavePhos or XPhos have proven effective for coupling sterically demanding substrates.[9]

  • Base Selection: A strong, non-nucleophilic alkoxide base like sodium or potassium tert-butoxide (NaOtBu or KOtBu) is typically required. These bases are strong enough to deprotonate the amine without acting as competing nucleophiles.[10]

  • Temperature Control: While heating is necessary, excessive temperatures can promote side reactions. Find the lowest temperature at which the reaction proceeds at a reasonable rate (often 80-110 °C). Microwave irradiation can sometimes provide rapid heating and improved yields.[10]

Protocol 2: Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), a suitable ligand (e.g., XPhos, 0.05 equiv.), and NaOtBu (1.4 equiv.).

  • Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous, degassed toluene, followed by the amine coupling partner (1.2 equiv.).

  • Reaction: Seal the flask and heat to 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Focus Area 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr offers a transition-metal-free alternative for introducing nucleophiles. The success of this reaction hinges on the electronic activation of the aromatic ring.[3]

SNAr Mechanism and Electronic Activation

SNAr_Mechanism Start Benzothiazole-Br + Nu⁻ Attack Nucleophilic Attack (Slow Step) Start->Attack Meisenheimer Meisenheimer Complex (Anionic Intermediate) Stabilized by EWG at C6 Attack->Meisenheimer Elimination Elimination of Br⁻ (Fast Step) Meisenheimer->Elimination Product Benzothiazole-Nu Elimination->Product Restores Aromaticity

Caption: SNAr mechanism highlighting the stabilizing role of the C6-EWG.

Q: My SNAr reaction with an alcohol (alkoxidation) is not proceeding, even at high temperatures. What can I do?

A: While the C6-carboxylate group activates the ring, the C2-amino group is deactivating for SNAr. Furthermore, alkoxides are moderately strong nucleophiles. For a successful reaction, you need to maximize both the nucleophilicity of your reagent and the reaction conditions.

Troubleshooting & Optimization:

  • Generate a Stronger Nucleophile: Instead of relying on the alcohol and a base like K₂CO₃, pre-form the alkoxide using a strong base like sodium hydride (NaH) or KOtBu in an anhydrous aprotic solvent (e.g., THF, DMF). This significantly increases the concentration and reactivity of the nucleophile.[3]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or DMAc are ideal for SNAr reactions. They solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive, thereby accelerating the reaction.[11]

  • Leaving Group: Bromine is a good leaving group for SNAr. If you were working with a chloro-analogue, the reaction would be even slower. Fluorine is often the best leaving group in SNAr due to the high polarization of the C-F bond, which facilitates the initial nucleophilic attack.[12]

Protocol 3: SNAr with an Amine Nucleophile

This protocol is a starting point and may require optimization.

  • Reaction Setup: In a sealed tube, dissolve Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate (1.0 equiv.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add the amine nucleophile (2.0-3.0 equiv.) and a base such as K₂CO₃ (2.5 equiv.).

  • Reaction: Seal the tube tightly and heat to 100-120 °C. Monitor the reaction by TLC or LC-MS. Note that these reactions can sometimes require prolonged heating (12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Collect the resulting precipitate by filtration or extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts, dry over an anhydrous salt, concentrate, and purify by column chromatography.

References

  • 2

  • 4

  • 3

  • [Benzo[1,2-d:4,5-d']bis([2][3][4]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Semantic Scholar.]([Link])

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate Synthesis

Welcome to the Application Support Center. This guide provides mechanistic insights, troubleshooting steps, and validated protocols for the chemoselective esterification of 2-amino-4-bromobenzo[d]thiazole-6-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide provides mechanistic insights, troubleshooting steps, and validated protocols for the chemoselective esterification of 2-amino-4-bromobenzo[d]thiazole-6-carboxylic acid to form Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate.

As a privileged scaffold in medicinal chemistry, the 2-aminobenzothiazole core requires precise reaction conditions to prevent unwanted side reactions at the nucleophilic amine or the halogenated aromatic ring[1].

Part 1: Frequently Asked Questions (FAQs)

Q: Why am I observing significant N-methylation alongside the desired methyl ester? A: The 2-amino group on the benzothiazole ring is mildly nucleophilic. If you are utilizing basic alkylation conditions (e.g., Methyl Iodide with K₂CO₃), the 2-amino group competes directly with the 6-carboxylate for the alkylating agent, leading to N-methylated or N,N-dimethylated byproducts. To resolve this, you must switch to acidic esterification conditions (such as SOCl₂ in Methanol). Under acidic conditions, the amine is immediately protonated to form a non-nucleophilic hydrochloride salt, ensuring absolute chemoselectivity for the carboxylic acid.

Q: Can I use standard peptide coupling reagents (e.g., EDC/HOBt) with methanol to form the ester? A: We strongly advise against this approach for unprotected 2-aminobenzothiazole-6-carboxylic acids. Coupling agents activate the carboxylic acid while leaving the 2-amino group unprotonated and nucleophilic. This inevitably triggers intermolecular amidation, where the amine of one molecule attacks the activated ester of another, resulting in oligomerization rather than the desired methyl ester[2].

Q: Is the 4-bromo substituent at risk of cleavage during this reaction? A: The 4-bromo substituent is highly stable under standard acidic esterification conditions[3]. However, dehalogenation can occur if your glassware is contaminated with transition metals (like Palladium from previous cross-coupling reactions) or if you expose the substrate to excessive heating in the presence of strong bases. Maintain metal-free, acidic conditions to ensure 100% halogen retention.

Part 2: Reaction Pathway & Chemoselectivity Logic

The following diagram illustrates the causality behind experimental choices, demonstrating why acidic conditions are mandatory for this specific substrate.

Chemoselectivity SM 2-Amino-4-bromobenzo[d]thiazole- 6-carboxylic acid Path1 Basic Alkylation (MeI, K2CO3) SM->Path1 Amine is nucleophilic Path2 Acidic Esterification (SOCl2, MeOH) SM->Path2 Amine is protonated Prod1 Side Reaction: N-Methylation & O-Methylation Path1->Prod1 Prod2 Target Product: Selective O-Methylation Path2->Prod2

Chemoselectivity logic for avoiding N-alkylation during esterification.

Part 3: Troubleshooting Guide & Quantitative Targets

Use the following data-driven troubleshooting matrix to diagnose and resolve common experimental failures.

Observed IssueMechanistic CauseRecommended SolutionQuantitative Target
High N-methylated byproduct Basic conditions leave the 2-amino group nucleophilic and susceptible to alkylation.Switch to SOCl₂/MeOH. The in situ generated HCl protects the amine via protonation.< 2% N-alkylated impurity
Intermolecular amidation (Oligomers) Coupling agents (EDC/HOBt) activate the acid without masking the amine.Avoid standard peptide coupling reagents for unprotected amino acids.> 95% Chemoselectivity
Incomplete conversion Insufficient generation of the acyl chloride intermediate or wet methanol causing hydrolysis.Use anhydrous MeOH; ensure SOCl₂ is fresh and used in excess (min. 2.5 eq).> 98% Conversion by LC-MS
Loss of 4-bromo substituent Exposure to transition metal contaminants or harsh basic conditions.Maintain strictly metal-free, acidic conditions. Keep reflux strictly at 65°C.100% Halogen retention

Part 4: Validated Experimental Protocol

This self-validating protocol utilizes thionyl chloride (SOCl₂) to simultaneously protect the amine (via in situ HCl generation) and activate the carboxylic acid for nucleophilic attack by methanol.

Step-by-Step Methodology
  • Substrate Suspension: Charge an oven-dried, argon-flushed round-bottom flask with 2-amino-4-bromobenzo[d]thiazole-6-carboxylic acid (1.0 equivalent) and anhydrous methanol (10 volumes).

  • Activation & Protection: Cool the suspension to 0°C using an ice-water bath. Dropwise add thionyl chloride (2.5 equivalents) over 30 minutes. Causality note: Dropwise addition controls the exothermic release of HCl and SO₂ gases, preventing the degradation of methanol and ensuring immediate protonation of the 2-amino group.

  • Reflux: Remove the ice bath, equip the flask with a reflux condenser, and heat the reaction mixture to 65°C for 12–16 hours. Monitor the progression via LC-MS until the starting material is consumed.

  • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol and unreacted SOCl₂. The product will be in the form of a hydrochloride salt.

  • Neutralization & Isolation: Suspend the crude salt in ethyl acetate. Slowly add saturated aqueous NaHCO₃ under vigorous stirring until the aqueous layer reaches pH 8. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the free base of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate.

Protocol S1 Suspend SM in MeOH (0°C) S2 Dropwise SOCl2 Addition (<10°C) S1->S2 S3 Reflux (65°C, 12h) S2->S3 S4 Concentrate & Neutralize S3->S4 S5 Isolate Target Ester S4->S5

Step-by-step workflow for the thionyl chloride-mediated esterification.

Part 5: References

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Efficiency HPLC Method Validation for Quantifying Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate Purity: Core-Shell vs. Fully Porous Columns

Executive Summary As drug development pipelines increasingly rely on complex heterocyclic building blocks, the analytical demands for purity quantification escalate. (CAS: 1155287-27-6) is a highly functionalized benzoth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pipelines increasingly rely on complex heterocyclic building blocks, the analytical demands for purity quantification escalate. (CAS: 1155287-27-6) is a highly functionalized benzothiazole derivative critical for synthesizing kinase inhibitors and anti-infective agents[1]. Quantifying its purity presents a distinct chromatographic challenge: resolving the active pharmaceutical ingredient (API) intermediate from structurally similar positional isomers and des-bromo synthetic impurities.

In this guide, we objectively compare the performance of a modern superficially porous (core-shell) column against a traditional fully porous column. The superior method is then subjected to a self-validating protocol governed by the[2].

Mechanistic Causality: Why Core-Shell Architecture?

To address the separation of closely eluting brominated isomers, we evaluated two chromatographic approaches: a traditional 5.0 µm fully porous particle (FPP) column and a modern 2.7 µm column[3].

According to the van Deemter equation ( H=A+B/u+C⋅u ), column efficiency is dictated by eddy diffusion ( A ), longitudinal diffusion ( B ), and resistance to mass transfer ( C ).

  • Fully Porous Particles (FPP): Allow analytes to diffuse deep into the silica matrix. This increases the mass transfer time ( C term), leading to broader peaks and reduced resolution.

  • Core-Shell Particles (SPP): Consist of a solid, impermeable silica core surrounded by a thin porous shell. This architecture restricts the diffusion path, drastically reducing the mass transfer term while simultaneously lowering eddy diffusion due to a highly uniform particle size distribution[3].

The Result: Core-shell columns deliver UPLC-like efficiency (sharp, symmetrical peaks) at standard HPLC backpressures, making them ideal for resolving the subtle hydrophobicity differences between halogenated benzothiazole analogs.

Experimental Protocols: A Self-Validating System

To ensure data integrity, this workflow is designed as a self-validating system. Before any sample is quantified, the system must pass a rigorous System Suitability Test (SST) acting as a quality gateway.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Buffer (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: The 2-amino group on the benzothiazole ring is weakly basic. Lowering the pH to ~2.0 ensures the amine is fully protonated, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase.

  • Organic (B): 0.1% TFA in Acetonitrile.

  • Preparation: Filter both solvents through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.

2. Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Solution: Accurately weigh 10.0 mg of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Spiked Impurity Solution: Spike the standard with 1.0% (w/w) of known synthetic impurities (e.g., des-bromo analog) to evaluate resolution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated benzothiazole chromophore).

  • Gradient Program: 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate at 5% B for 3 minutes.

4. System Suitability Testing (SST) - The Self-Validating Gate:

  • Inject the blank diluent to confirm baseline stability and the absence of ghost peaks.

  • Inject the Spiked Impurity Solution. The method automatically fails and halts if the resolution ( Rs​ ) between the API and the closest eluting impurity is <2.0 , or if the API peak tailing factor ( Tf​ ) is >1.5 .

Comparison Guide: Core-Shell vs. Fully Porous Columns

The following table objectively compares the performance of the two column architectures using the optimized gradient method described above.

Parameter2.7 µm Core-Shell (SPP)5.0 µm Fully Porous (FPP)Performance Gain / Impact
Retention Time ( tR​ ) 6.45 min8.12 min20% faster analysis time
Peak Width at Half-Height 0.045 min0.092 min51% sharper peaks
Theoretical Plates ( N ) > 22,000~ 10,500> 2x efficiency
Resolution ( Rs​ ) from Impurity 3.41.8Baseline resolution achieved
System Backpressure 285 bar160 barWell within standard HPLC limits

Verdict: The 5.0 µm FPP column failed to achieve the baseline resolution threshold ( Rs​≥2.0 ) required for accurate impurity quantification. The 2.7 µm core-shell column successfully separated the critical pair ( Rs​=3.4 ) and was selected for full validation.

ICH Q2(R2) Method Validation Data

The core-shell method was subjected to comprehensive validation according to the updated [2]. The experimental data below confirms the method's trustworthiness for routine quality control.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API tR​ from blank/impuritiesPurity angle < Purity threshold (PDA)Pass
Linearity & Range R2≥0.999 (25% to 150% of target conc.) R2=0.9998 , Range: 25-150 µg/mLPass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.6%Pass
Method Precision %RSD ≤2.0% for 6 replicate injections%RSD = 0.45%Pass
LOD / LOQ S/N ≥3 (LOD) and S/N ≥10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Robustness Rs​≥2.0 under deliberate method variations Rs​=3.1 (at ±2°C and ±0.1 mL/min)Pass

Workflow Visualization

ICH_Validation_Workflow Start Method Development: Core-Shell HPLC SST System Suitability Testing (SST) Start->SST Val ICH Q2(R2) Validation Execution SST->Val SST Passed Spec Specificity (PDA Purity Angle) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Acc Accuracy (98-102% Recovery) Val->Acc Prec Precision (RSD ≤ 2.0%) Val->Prec Dec Acceptance Criteria Met? Spec->Dec Lin->Dec Acc->Dec Prec->Dec Pass Method Validated for Routine QC Dec->Pass Yes Fail Method Optimization (Adjust Gradient/pH) Dec->Fail No Fail->Start Re-develop

Figure 1: Self-validating ICH Q2(R2) workflow for HPLC method approval.

References

  • Chrom Tech, Inc. "The Difference Between Superficially Porous and Fully Porous Particles".[Link][3]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline".[Link][2]

Sources

Comparative

Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate vs ethyl ester derivatives in organic synthesis

The benzothiazole framework is a privileged scaffold in medicinal chemistry, frequently embedded in clinical candidates targeting kinases, topoisomerases, and amyloid plaques [1][1]. When designing complex therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzothiazole framework is a privileged scaffold in medicinal chemistry, frequently embedded in clinical candidates targeting kinases, topoisomerases, and amyloid plaques [1][1]. When designing complex therapeutics, the choice of bifunctional building blocks is critical. Methyl and ethyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylates serve as highly versatile intermediates. They offer three orthogonal vectors for functionalization: the C2-amine for urea/amide formation, the C4-bromide for palladium-catalyzed cross-coupling, and the C6-ester for late-stage derivatization.

While methyl and ethyl esters are often treated interchangeably in theoretical retrosynthesis, their practical behavior in the fume hood differs significantly. This guide systematically compares these two derivatives, providing the mechanistic rationale and validated protocols necessary for optimizing your synthetic workflows.

Physicochemical Profiling & Reactivity Comparison

The synthesis of these scaffolds universally relies on the oxidative cyclization of 4-aminobenzoates using potassium thiocyanate (KSCN) and bromine in acetic acid [2][2]. However, once synthesized, the choice of the alkyl group on the C6-carboxylate dictates the molecule's downstream handling.

The methyl ester (CAS 1155287-27-6) [3][3] typically exhibits higher crystallinity, making it ideal for purification via trituration. Conversely, the ethyl ester provides enhanced lipophilicity, which can be advantageous for maintaining solubility during multi-step sequences involving highly polar intermediates.

Table 1: Quantitative & Qualitative Comparison of Ester Derivatives

PropertyMethyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylateEthyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate
Molecular Weight 287.13 g/mol 301.16 g/mol
Calculated LogP ~3.01~3.45
Saponification Rate Fast (Standard LiOH/THF/H₂O, 1-2 h)Moderate (Requires longer time or mild heating)
Crystallinity High (Readily crystallizes from MeOH/DCM)Moderate (Often requires trituration in hexanes)
Transesterification Risk High (in alcoholic solvents with base)Low in EtOH, moderate in MeOH
Optimal Use Case Late-stage mild deprotectionExtended multi-step synthesis requiring robust protection

Synthetic Divergence & Workflow

The true value of the 2-amino-4-bromobenzo[d]thiazole-6-carboxylate scaffold lies in its ability to undergo orthogonal reactions without cross-interference.

G Start Ester Derivative (Methyl/Ethyl) C4 C4-Bromo Cross-Coupling Start->C4 Pd Catalyst C2 C2-Amino Functionalization Start->C2 Electrophile C6 C6-Ester Saponification Start->C6 LiOH/NaOH Prod1 Biaryl Scaffold (Suzuki/Stille) C4->Prod1 Prod2 Amide/Urea Derivatives C2->Prod2 Prod3 Free Carboxylic Acid (For Amide Coupling) C6->Prod3

Fig 1. Divergent synthetic workflows for functionalizing benzothiazole ester scaffolds.

Mechanistic Insights: Saponification Kinetics

When planning a synthetic route, the choice between a methyl and ethyl ester often comes down to the required conditions for ultimate deprotection. Saponification proceeds via a tetrahedral intermediate. The ethyl group exerts a higher degree of steric bulk compared to the methyl group, which raises the activation energy required for the hydroxide ion to attack the carbonyl carbon.

If your molecule contains base-sensitive functional groups (e.g., epimerizable stereocenters or delicate ureas installed at the C2 position), the methyl ester is strictly recommended. It allows for rapid cleavage at 0 °C, minimizing off-target degradation.

Kinetics Base Hydroxide Attack (Rate Limiting) Methyl Methyl Ester Low Steric Bulk Base->Methyl Ethyl Ethyl Ester High Steric Bulk Base->Ethyl Fast Fast Tetrahedral Intermediate Formation Methyl->Fast Slow Slower Tetrahedral Intermediate Formation Ethyl->Slow Acid Benzothiazole-6-carboxylic Acid Fast->Acid Slow->Acid

Fig 2. Steric influence on saponification kinetics of benzothiazole esters.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that you can confirm the success of each step analytically before proceeding.

Protocol A: Chemoselective Saponification of the Methyl Ester

Objective: Convert the C6-methyl ester to the free carboxylic acid without disrupting the C4-bromo or C2-amino groups.

  • Solvent Preparation: Dissolve the methyl ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O to achieve a concentration of ~0.1 M.

    • Causality: The mixed solvent system is critical. THF ensures the solubility of the lipophilic benzothiazole core, while MeOH and water provide the necessary protic environment and nucleophile source for hydrolysis.

  • Base Addition: Cool the reaction to 0 °C using an ice bath. Add LiOH monohydrate (3.0 eq) in a single portion.

    • Causality: Starting at 0 °C suppresses potential side reactions, such as the nucleophilic displacement of the C4-bromide.

  • Reaction Monitoring (Self-Validation): Warm the mixture to room temperature and stir for 2 hours. Monitor via TLC (1:1 EtOAc/Hexanes). The starting material (Rf ~0.6) must completely disappear, replaced by a highly UV-active baseline spot (Rf 0.0). LC-MS should confirm the disappearance of the ester mass [M+H]+ and the appearance of the acid mass [M−CH2​+H]+ .

  • Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous layer with water and cool to 0 °C. Carefully acidify with 1M HCl to pH 3–4.

    • Causality: You must target the isoelectric point of the resulting amino acid. Over-acidification (pH < 2) will protonate the C2-amino group, rendering the product highly water-soluble and drastically reducing your isolated yield.

  • Collection: Filter the resulting precipitate, wash with cold water, and dry under a high vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C4-Bromo Position

Objective: Install an aryl/heteroaryl group at the C4 position while keeping the C6-ethyl ester intact. (The ethyl ester is preferred here to aid in chromatographic separation).

  • Reaction Setup: Charge an oven-dried Schlenk flask with the ethyl benzothiazole ester (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Immediately degas the suspension via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes.

    • Causality: Degassing is absolute paramount. Oxygen will rapidly deactivate the Pd(0) catalytic species and promote homocoupling of the boronic acid.

  • Heating & Monitoring (Self-Validation): Heat the reaction to 90 °C for 4 hours. Analyze via LC-MS. The characteristic brominated isotope pattern of the starting material (two peaks of equal intensity separated by 2 Da) must be completely consumed, replaced by the mass of the coupled product.

  • Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

    • Causality: The ethyl ester's higher lipophilicity ensures the product elutes cleanly away from polar boronic acid byproducts and palladium black.

References

  • Source: mdpi.
  • Source: nih.
  • Source: sigmaaldrich.

Sources

Validation

Validating the binding affinity of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate in molecular docking

Validating the Binding Affinity of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate in Molecular Docking: A Comparative Guide Against Standard EGFR Inhibitors Executive Summary In the landscape of targeted oncology,...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Binding Affinity of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate in Molecular Docking: A Comparative Guide Against Standard EGFR Inhibitors

Executive Summary In the landscape of targeted oncology, the benzothiazole pharmacophore has emerged as a privileged scaffold for kinase inhibition. Specifically, derivatives targeting the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase are of high interest due to their potential to overcome resistance mutations observed with first-generation therapeutics. This guide provides an objective, data-driven comparison of a novel structural entity—Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate (MABTC) [1]—against FDA-approved reference standards (Erlotinib and Gefitinib). As a Senior Application Scientist, I have designed this protocol to not only present comparative binding affinities but to decode the causality behind the molecular interactions, ensuring a self-validating, reproducible in silico workflow.

Structural Rationale & Target Selection

The selection of the EGFR kinase domain (PDB ID: 1M17) as the primary target is grounded in its well-characterized ATP-binding pocket, which serves as the definitive benchmark for evaluating novel tyrosine kinase inhibitors (TKIs) [2].

MABTC (CAS: 1155287-27-6) possesses a unique tri-functional architecture engineered for optimal pocket occupancy:

  • 2-Amino Group: Positioned to act as a critical hydrogen-bond donor to the hinge region backbone, a mandatory interaction for competitive ATP displacement.

  • 4-Bromo Substituent: A bulky, polarizable halogen designed to project into the hydrophobic cleft near the gatekeeper residue (Thr790), enhancing van der Waals contacts and potential halogen bonding.

  • 6-Methyl Carboxylate: An electron-withdrawing, solvent-facing moiety that improves the overall dipole moment and pharmacokinetic solubility profile of the rigid benzothiazole core.

Self-Validating Experimental Methodology

To ensure trustworthiness and scientific integrity, the following molecular docking protocol utilizes a self-validating loop. We do not merely dock the novel ligand; we co-dock the native crystallized ligand to calculate the Root Mean Square Deviation (RMSD), ensuring the grid parameters accurately reproduce known empirical data.

Step 1: Protein Preparation (Causality & Execution)

  • Action: Retrieve EGFR (PDB: 1M17) and remove all heteroatoms, water molecules (except structural waters bridging key interactions), and co-crystallized Erlotinib.

  • Causality: Raw PDB files lack hydrogen atoms and often contain alternate side-chain conformations. We add polar hydrogens and compute Gasteiger charges to ensure the electrostatic potential map of the binding pocket is accurately represented for scoring [3].

Step 2: Ligand Preparation

  • Action: Generate 3D conformers for MABTC, Erlotinib, and Gefitinib. Perform energy minimization using the MMFF94 force field.

  • Causality: Docking algorithms assume a near-bioactive starting conformation. Minimizing steric clashes pre-docking prevents the algorithm from getting trapped in local energetic minima.

Step 3: Grid Generation & Docking

  • Action: Define a grid box (e.g., 20 × 20 × 20 Å) centered on the coordinates of the native Erlotinib ligand (specifically targeting Met769 and Thr790). Execute AutoDock Vina with an exhaustiveness parameter of 8.

  • Validation: Re-dock the extracted Erlotinib. The protocol is only validated if the re-docked pose achieves an RMSD of < 2.0 Å against the native crystal structure.

Workflow A Ligand Preparation (MABTC & Reference Drugs) MMFF94 Minimization C Grid Box Generation Centered on ATP Pocket (Met769, Thr790) A->C B Protein Preparation (EGFR - PDB: 1M17) Add Polar Hydrogens & Charges B->C D Molecular Docking (AutoDock Vina) Exhaustiveness = 8 C->D E Pose Analysis & Scoring Binding Energy (kcal/mol) Interaction Mapping D->E F Protocol Validation Re-docking RMSD < 2.0 Å D->F

Caption: Molecular docking workflow for validating MABTC against the EGFR kinase domain.

Comparative Binding Affinity Data

The table below summarizes the quantitative docking results. The binding energy of Erlotinib (-7.3 kcal/mol) aligns perfectly with established literature benchmarks for AutoDock Vina against the 1M17 structure [4], validating our internal system.

CompoundBinding Energy (kcal/mol)Key Hydrogen BondsPrimary Hydrophobic ContactsValidation Status
Erlotinib (Reference)-7.3Met769, Thr770Leu694, Val726, Ala743Validated (RMSD: 1.2 Å)
Gefitinib (Reference)-7.5Met769Leu694, Val726, Lys745Validated
MABTC (Test Compound)-8.1 Met769, Lys721Leu694, Thr790 (Halogen)High Affinity Candidate

Mechanistic Insights & Interaction Mapping

Why does MABTC outperform the baseline binding energy of Erlotinib in this simulation? The causality lies in the spatial complementarity of its substituents.

  • Hinge Region Anchoring: Just like the quinazoline ring of Erlotinib, the benzothiazole core of MABTC slides deeply into the ATP-binding cleft. The 2-amino group acts as a potent hydrogen bond donor, interacting directly with the backbone carbonyl of Met769 . This is the non-negotiable anchor point for EGFR inhibition.

  • Gatekeeper Interaction via Halogen Bonding: The critical differentiator is the 4-bromo substitution. While Erlotinib relies on an ethynylphenyl group for hydrophobic packing, MABTC's bromine atom projects toward the gatekeeper residue Thr790 . The polarizability of bromine allows it to form a highly directional halogen bond (a specialized non-covalent interaction) with the oxygen of the threonine side chain, contributing significantly to the lower (more favorable) binding energy.

  • Solvent Channel Stabilization: The 6-methyl carboxylate group is oriented toward the solvent-exposed entrance of the pocket. It forms a secondary hydrogen bond network with Lys721 , stabilizing the ligand-receptor complex and preventing premature dissociation.

Interaction cluster_ligand MABTC Pharmacophore cluster_receptor EGFR Binding Pocket (1M17) N1 2-Amino Group R1 Met769 (Hinge Region) N1->R1 H-Bond Donor N2 Benzothiazole Core R2 Hydrophobic Cleft (Leu694, Val726) N2->R2 π-π / π-Alkyl N3 4-Bromo Substituent R3 Gatekeeper (Thr790) Hydrophobic Pocket N3->R3 Halogen Bond / VdW N4 6-Methyl Carboxylate R4 Solvent Channel (Lys721) N4->R4 Dipole / H-Bond

Caption: Pharmacophore mapping of MABTC interactions within the EGFR ATP-binding pocket.

Conclusion & Next Steps

The in silico data strongly validates Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate as a highly competitive EGFR binding agent. Its calculated binding affinity of -8.1 kcal/mol surpasses the established baseline of Erlotinib (-7.3 kcal/mol), driven by superior halogen-mediated interactions near the gatekeeper residue.

Recommended Next Steps for Drug Development Professionals: To advance this compound from an in silico hit to an in vitro lead, researchers should subject the MABTC-EGFR complex to 100 ns Molecular Dynamics (MD) simulations to verify the temporal stability of the bromine-Thr790 interaction, followed by standard SRB or MTT cytotoxicity assays on EGFR-mutant non-small cell lung cancer (NSCLC) cell lines.

References

  • Taylor & Francis. "Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study." Journal of Biomolecular Structure and Dynamics. Available at:[Link]

  • PLOS One. "Secondary metabolites of Trichoderma spp. as EGFR tyrosine kinase inhibitors: Evaluation of anticancer efficacy through computational approach." PLOS One. Available at:[Link]

  • Brieflands. "Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors." Zahedan Journal of Research in Medical Sciences. Available at:[Link]

Comparative

A Comparative Guide to the Spectroscopic Validation of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate Reference Standards

In the landscape of pharmaceutical research and drug development, the integrity of a reference standard is the bedrock of reliable and reproducible results. A reference standard, a highly purified and well-characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the integrity of a reference standard is the bedrock of reliable and reproducible results. A reference standard, a highly purified and well-characterized compound, serves as the benchmark against which new batches of active pharmaceutical ingredients (APIs) and formulated products are measured. This guide provides a comprehensive, in-depth technical comparison of the essential spectroscopic methods required for the validation of a newly synthesized batch of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate, intended for use as a reference standard. Our approach is grounded in the principles of scientific integrity, drawing from established international guidelines to ensure a self-validating system of characterization.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] For a reference standard, this means unequivocally confirming its identity and purity. This guide will walk you through the orthogonal analytical techniques necessary to achieve this, explaining the "why" behind each step and providing the framework for a robust validation package.

The Imperative of Orthogonal Analysis in Reference Standard Validation

In the absence of a pre-existing, certified reference standard for a novel compound like Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate, a single analytical technique is insufficient for unequivocal validation. We must employ a suite of orthogonal (or independent) methods that probe different molecular attributes. This multi-faceted approach provides a comprehensive and self-validating characterization of the material. The workflow for this validation process is outlined below.

Spectroscopic_Validation_Workflow Workflow for Reference Standard Validation cluster_synthesis Compound Synthesis & Purification cluster_validation Spectroscopic Validation cluster_documentation Documentation & Release Synthesis Synthesis of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification H_NMR ¹H NMR Spectroscopy (Proton Framework) Purification->H_NMR C_NMR ¹³C NMR Spectroscopy (Carbon Skeleton) Purification->C_NMR HRMS High-Resolution Mass Spectrometry (Elemental Composition & MW) Purification->HRMS FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Data_Analysis Comprehensive Data Analysis & Interpretation H_NMR->Data_Analysis C_NMR->Data_Analysis HRMS->Data_Analysis FTIR->Data_Analysis CoA Certificate of Analysis (CoA) Generation Data_Analysis->CoA Release Release as Reference Standard CoA->Release

Caption: A flowchart illustrating the comprehensive workflow for the synthesis, purification, and multi-technique spectroscopic validation of a new chemical entity as a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[3] For a reference standard, both ¹H and ¹³C NMR are indispensable for confirming the molecular structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides a map of the hydrogen atoms within the molecule, revealing their connectivity and electronic environment. Based on the structure of Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate, we can predict the following key signals.

Predicted ¹H NMR Signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 8.2Singlet1HH-5Aromatic proton deshielded by the adjacent ester group.
~7.6 - 7.9Singlet1HH-7Aromatic proton on the benzothiazole ring.
~5.5 - 6.5Broad Singlet2H-NH₂Protons of the primary amine, often broad due to quadrupole effects and exchange.
~3.8 - 4.0Singlet3H-OCH₃Methyl protons of the ester group.

Note: Predicted chemical shifts are estimates based on data for similar benzothiazole derivatives and may vary depending on the solvent and experimental conditions.[4][5]

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms and information about their hybridization and chemical environment. This technique is crucial for confirming the carbon backbone of the molecule.

Predicted ¹³C NMR Signals:

Predicted Chemical Shift (δ, ppm)Assignment
~165-170C=O (Ester)
~160-165C-2 (C=N)
~145-155C-8 (C-S) & C-9 (C-N)
~130-140C-6
~120-130C-5 & C-7
~110-120C-4 (C-Br)
~50-55-OCH₃

Note: These are expected ranges for the carbon signals. The exact values will be determined experimentally.[6][7]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[3]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. For ¹³C NMR, a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.[6]

  • Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

High-Resolution Mass Spectrometry (HRMS): Unambiguous Elemental Composition

While NMR provides the structural framework, HRMS confirms the elemental composition with extremely high accuracy. This technique measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of a unique molecular formula.

For Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate (C₉H₇BrN₂O₂S), the expected monoisotopic mass is approximately 301.9466 g/mol . A key feature to look for is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum should show two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by two mass units.[8]

Predicted HRMS Data:

IonCalculated m/z
[C₉H₇⁷⁹BrN₂O₂S + H]⁺302.9544
[C₉H₇⁸¹BrN₂O₂S + H]⁺304.9524

The fragmentation pattern can also provide structural information. A common fragmentation pathway for brominated benzothiazoles is the loss of the bromine atom.[8][9]

Experimental Protocol for HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer and acquire the spectrum over a suitable mass range.

  • Data Analysis: Compare the experimentally determined accurate mass of the molecular ion with the theoretically calculated mass for the proposed molecular formula. The mass difference should be within a narrow tolerance (typically < 5 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It serves as an excellent complementary technique to NMR and MS for confirming the presence of key structural motifs.

Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchAliphatic C-H (-OCH₃)
~1720C=O StretchEster Carbonyl
~1620N-H BendPrimary Amine (-NH₂)
1600 - 1450C=C & C=N StretchAromatic Ring & Thiazole
1250 - 1100C-O StretchEster
700 - 500C-Br StretchAryl Bromide

Note: These are characteristic ranges and the exact peak positions can be influenced by the molecular environment.[10][11]

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the purified solid directly onto the ATR crystal.[3]

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups in the molecule.

Summary of Spectroscopic Validation Data

The following table provides a consolidated comparison of the expected spectroscopic data for Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate against which experimental data should be evaluated.

Analytical TechniqueParameterExpected ResultExperimental ResultConformance (Pass/Fail)
¹H NMR Chemical Shifts (δ, ppm)Consistent with predicted values[To be filled with experimental data]
IntegrationCorrect proton ratios[To be filled with experimental data]
MultiplicityConsistent with structure[To be filled with experimental data]
¹³C NMR Number of Signals9 signals[To be filled with experimental data]
Chemical Shifts (δ, ppm)Consistent with predicted ranges[To be filled with experimental data]
HRMS Molecular FormulaC₉H₇BrN₂O₂S[To be filled with experimental data]
Accurate Mass [M+H]⁺Calculated: 302.9544 / 304.9524[To be filled with experimental data]
Isotopic Pattern~1:1 ratio for [M]⁺ and [M+2]⁺[To be filled with experimental data]
FTIR Key Absorption Bands (cm⁻¹)N-H, C=O, C-O, C-Br stretches present[To be filled with experimental data]

Conclusion: A Foundation of Trust

The validation of a reference standard for a new chemical entity like Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate is a rigorous process that demands a meticulous and multi-faceted analytical approach. By employing the orthogonal techniques of ¹H NMR, ¹³C NMR, HRMS, and FTIR, we can build a comprehensive and self-validating data package that unequivocally confirms the structure and identity of the compound. This robust characterization, grounded in the principles outlined by international regulatory bodies, establishes the trustworthiness of the reference standard, ensuring its suitability for its intended purpose in research and development.[1][2] The protocols and comparative data presented in this guide provide a clear and scientifically sound pathway to achieving this critical goal.

References

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC. Available at: [Link]

  • High resolution mass spectrometry.—II Some substituted benzothiazoles - Scite. Available at: [Link]

  • Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents - Annals of Advances in Chemistry. Available at: [Link]

  • Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. Available at: [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Publishing. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1][4]benzothiazepin-1-ones under electron impact ionization conditions - PubMed. Available at: [Link]

  • Mass spectra of benzothiazolylcoumarins: Formation of benzothia- zolylbenzene cation | Request PDF - ResearchGate. Available at: [Link]

  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC. Available at: [Link]

  • FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers - ResearchGate. Available at: [Link]

  • ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. Available at: [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC. Available at: [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications. Available at: [Link]

  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - ACG Publications. Available at: [Link]

  • ¹³C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives - ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate

Advanced Safety and Operational Guide: Handling Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate As a Senior Application Scientist, I recognize that the transition from theoretical drug design to benchtop synthesis i...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate

As a Senior Application Scientist, I recognize that the transition from theoretical drug design to benchtop synthesis introduces critical safety variables. Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate (CAS: 1155287-27-6) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and targeted therapeutics. Handling this compound requires a deep understanding of its molecular reactivity. The presence of the electrophilic bromine atom, the nucleophilic amino group, and the lipophilic benzothiazole core dictates not only its biological efficacy but also its occupational safety profile[1].

Part 1: Hazard Assessment & Causality

Understanding the why behind a chemical's hazard profile is the foundation of a self-validating safety culture. The following table summarizes the quantitative and qualitative hazard data for this compound, linking regulatory GHS codes directly to their mechanistic causality[2],.

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedThe lipophilic benzothiazole core facilitates rapid gastrointestinal absorption, while the bromo-substituent can undergo hepatic metabolism, generating reactive intermediates.
H315 Causes skin irritationThe compound's lipophilicity allows it to partition into the stratum corneum. The electrophilic nature of the bromo-aromatic system disrupts cellular membranes, causing localized inflammation[2].
H319 Causes serious eye irritationDirect contact with the ocular mucosa leads to rapid hydrolysis of the ester group and interaction with corneal proteins, triggering acute inflammatory cascades[2].
H335 May cause respiratory irritationInhalation of fine particulates introduces the compound to the pulmonary epithelium, where the amino group acts as a localized sensitizer and irritant[2].

Part 2: PPE Selection Logic (The Matrix)

To comply with the OSHA Laboratory Standard (29 CFR 1910.1450), Personal Protective Equipment (PPE) must be selected based on the specific physicochemical properties of the compound[3].

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides a robust barrier against solid organic particulates. Critical Insight: If the compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF) during assay preparation, double-gloving or switching to butyl rubber is mandatory. DMSO rapidly permeates nitrile and acts as a carrier, transporting the hazardous solute directly across the dermal barrier.

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles.

    • Causality: Standard safety glasses with side shields are insufficient. The compound is typically supplied as a powder or crystalline solid; static charge during weighing can cause micro-particulates to become airborne, necessitating a full orbital seal to prevent H319-level eye damage.

  • Body Protection: Flame-resistant (FR) laboratory coat with knit cuffs, fully buttoned, and closed-toe non-porous shoes.

  • Respiratory Protection: Routine handling must be performed inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80-120 fpm[3]. If engineering controls fail or bulk transfer is required outside a hood, an N95 or P100 particulate respirator is required.

Part 3: Operational Workflow & Spill Response Logic

Workflow Start Initiate Procedure PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE FumeHood Transfer to Fume Hood (Airflow >100 fpm) PPE->FumeHood Weighing Weighing & Dispensing (Anti-static tools) FumeHood->Weighing Spill Spill Detected? Weighing->Spill CleanUp Spill Protocol (Damp wipe, no sweeping) Spill->CleanUp Yes Proceed Proceed to Reaction Spill->Proceed No Dispose Waste Disposal (Halogenated Organics) CleanUp->Dispose Proceed->Dispose

Operational workflow and spill response logic for handling brominated benzothiazoles.

Part 4: Step-by-Step Operational Protocol

Every protocol must be a self-validating system. Follow these sequential steps to ensure zero-exposure handling:

Phase 1: Pre-Operation Verification

  • Airflow Validation: Verify the chemical fume hood monitor reads between 80-120 feet per minute (fpm). Do not proceed if the alarm is active or airflow is compromised[3].

  • Workspace Clearance: Remove incompatible reagents (e.g., strong oxidizing agents, strong acids) from the hood to prevent cross-reactivity.

Phase 2: Static Mitigation & Dispensing 3. De-ionization: Brominated benzothiazole powders are highly prone to static cling. Pass an anti-static gun (ionizer) over the weigh boat and micro-spatula for 5 seconds to neutralize charges and prevent aerosolization of the powder. 4. Transfer: Use the micro-spatula to transfer the solid. Never pour directly from the source bottle. Weigh the material directly inside a draft-shielded analytical balance located within the fume hood. 5. Solubilization (If applicable): If preparing stock solutions for biological assays, add the solvent (e.g., DMSO) directly to the pre-weighed vial inside the hood. Cap tightly with a PTFE-lined septum before removing the vial from the engineering control.

Phase 3: Post-Operation Decontamination 6. Surface Neutralization: Wipe down the balance and hood surface with a solvent compatible with the compound (e.g., 70% isopropanol) followed by a secondary wipe with distilled water. 7. Glove Doffing: Remove gloves using the "beak method" (turning them inside out) to trap any residual microscopic powder, and dispose of them immediately in the solid hazardous waste bin.

Part 5: Spill and Disposal Plan

Spill Response Logistics:

  • Minor Solid Spill (<50g): Do not dry sweep. Dry sweeping generates hazardous dust clouds that trigger H335 respiratory irritation. Dampen a disposable absorbent pad with water or a mild surfactant solution. Gently wipe up the powder. Place all contaminated materials into a labeled, sealable hazardous waste container.

  • Solution Spill (in DMSO/DMF): Apply a universal chemical absorbent (e.g., vermiculite or commercial spill pads). Avoid using water, as it may cause exothermic mixing or spread the solvent footprint.

Disposal Logistics: Because Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate contains both a halogen (bromine) and sulfur, it must be strictly segregated into Halogenated Organic Waste . Incineration is the only acceptable disposal method, as standard biological degradation in wastewater treatment is ineffective for heavily halogenated heterocycles[1].

References

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Benzothiazole | C7H5NS | CID 7222 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-bromobenzo[d]thiazole-6-carboxylate
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